Afabicin disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H22N3Na2O7P |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI Key |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Precision Strike of Afabicin Disodium: A Technical Guide to its Inhibition of Staphylococcal Fatty Acid Synthesis
For Immediate Release
Lausanne, Switzerland – November 7, 2025 – This technical whitepaper provides an in-depth analysis of the mechanism of action for afabicin disodium, a novel antibiotic specifically targeting the fatty acid synthesis (FASII) pathway in Staphylococcus species. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antimicrobial resistance.
This compound is a water-soluble prodrug that undergoes in vivo conversion to its active metabolite, afabicin desphosphono (also known as Debio 1452 and AFN-1252).[1] It is this active form that exhibits potent and targeted inhibitory activity against the staphylococcal enoyl-acyl carrier protein reductase (FabI) enzyme.[1] FabI is an essential enzyme in the bacterial type II fatty acid synthesis pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains.[2][3] The targeted inhibition of this crucial enzymatic step disrupts the integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.[2]
Core Mechanism: Targeting the Staphylococcal FASII Pathway
The bacterial fatty acid synthesis II (FASII) pathway is a validated and attractive target for novel antimicrobial agents due to significant structural differences from the mammalian fatty acid synthase (FASI) system.[3] In Staphylococcus aureus, the FASII pathway is responsible for the de novo synthesis of fatty acids, which are essential components of the bacterial cell membrane.
The mechanism of action of afabicin desphosphono is centered on its specific and potent inhibition of the FabI enzyme. This inhibition disrupts the elongation of fatty acid chains, leading to a depletion of the necessary building blocks for the bacterial membrane.
Signaling Pathway of Staphylococcal Fatty Acid Synthesis (FASII) and Inhibition by Afabicin Desphosphono
Caption: Staphylococcal FASII pathway and the inhibitory action of afabicin desphosphono on the FabI enzyme.
Quantitative Analysis of Afabicin Desphosphono Activity
The potency of afabicin desphosphono has been quantified through various in vitro studies, demonstrating its highly effective inhibition of both the FabI enzyme and the growth of Staphylococcus aureus, including multidrug-resistant strains.
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 14 nM | S. aureus FabI | [4] |
| Kᵢ | 12.8 ± 0.5 nM | S. aureus FabI | [4][5] |
| MIC₅₀ | 0.004 µg/mL | S. aureus | [6] |
| MIC₉₀ | 0.015 µg/mL | S. aureus | [4] |
| MIC₉₀ | 0.12 µg/mL | Coagulase-negative staphylococci | [4] |
Table 1: In Vitro Inhibitory Activity of Afabicin Desphosphono
Detailed Experimental Protocols
The following sections outline the methodologies employed in key experiments to elucidate the mechanism of action of afabicin desphosphono.
FabI Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of afabicin desphosphono on the activity of purified S. aureus FabI enzyme.
Objective: To determine the IC₅₀ and Kᵢ values of afabicin desphosphono against S. aureus FabI.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant S. aureus FabI is expressed and purified. The substrate, crotonyl-acyl carrier protein (crotonyl-ACP), is synthesized.
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the purified FabI enzyme, NADPH as a cofactor, and varying concentrations of crotonyl-ACP.
-
Inhibition Studies: For IC₅₀ determination, the reaction is initiated in the presence of a fixed concentration of substrates and varying concentrations of afabicin desphosphono. For Kᵢ determination, both the inhibitor and substrate concentrations are varied.
-
Data Acquisition: The enzymatic reaction, which involves the oxidation of NADPH to NADP⁺, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀. Kᵢ values are determined by analyzing the enzyme kinetics using appropriate models, such as the Michaelis-Menten equation, and plotting the data, for instance, using a Dixon plot.[4]
Experimental Workflow for FabI Inhibition Assay
Caption: Workflow for determining the inhibitory constants of afabicin desphosphono against S. aureus FabI.
Fatty Acid Synthesis Inhibition Assay in Whole Cells
This assay confirms that the antibacterial activity of afabicin desphosphono is a direct result of the inhibition of fatty acid synthesis within the bacterial cell.
Objective: To demonstrate that afabicin desphosphono selectively inhibits the incorporation of precursors into fatty acids in S. aureus.
Methodology:
-
Bacterial Culture: S. aureus cultures are grown to the mid-logarithmic phase.
-
Treatment: The bacterial cultures are treated with varying concentrations of afabicin desphosphono.
-
Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]-acetate, is added to the cultures.
-
Incubation: The cultures are incubated to allow for the incorporation of the radiolabel into newly synthesized molecules.
-
Macromolecule Precipitation: The synthesis of major macromolecules (DNA, RNA, protein, peptidoglycan, and lipids) is stopped, and the macromolecules are precipitated.
-
Lipid Extraction: The lipid fraction containing the newly synthesized fatty acids is selectively extracted.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is quantified using scintillation counting.
-
Analysis: The inhibition of [¹⁴C]-acetate incorporation into lipids is compared to its effect on the incorporation of other radiolabeled precursors for other macromolecular synthesis pathways to confirm the specificity of the inhibitor.[7]
Logical Relationship of Afabicin's Action
Caption: Logical flow from the administration of this compound to its bactericidal effect on Staphylococcus.
Conclusion
This compound, through its active metabolite afabicin desphosphono, represents a highly targeted and potent inhibitor of the staphylococcal fatty acid synthesis pathway. Its specific inhibition of the FabI enzyme provides a focused mechanism of action that is effective against a range of staphylococcal species, including those resistant to other classes of antibiotics. The quantitative data and experimental protocols outlined in this whitepaper provide a comprehensive understanding of its core mechanism, supporting its continued development as a promising therapeutic agent in the fight against challenging staphylococcal infections.
References
- 1. Afabicin - Wikipedia [en.wikipedia.org]
- 2. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 3. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Afabicin Desphosphono Crystal Structure and Binding Site with Staphylococcus aureus FabI
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure and binding site of afabicin desphosphono (Debio 1452/AFN-1252), the active metabolite of the antibiotic afabicin, in complex with its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). This document details the key molecular interactions, presents quantitative binding and structural data, and outlines the experimental protocols utilized in these seminal studies.
Introduction
Afabicin is a first-in-class antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is rapidly converted in vivo to its active form, afabicin desphosphono.[1][2] The potent antibacterial activity of afabicin desphosphono stems from its highly specific inhibition of FabI, a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[3][4] This pathway is essential for bacterial membrane biogenesis and is distinct from the type I fatty acid synthesis pathway found in mammals, making FabI an attractive target for antimicrobial drug development.[5] Understanding the precise molecular interactions between afabicin desphosphono and S. aureus FabI is paramount for the development of next-generation FabI inhibitors and for combating the rise of antibiotic resistance.
Crystal Structure of the Afabicin Desphosphono-S. aureus FabI Complex
The crystal structure of afabicin desphosphono in a ternary complex with S. aureus FabI and the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) has been elucidated, providing critical insights into its mechanism of inhibition. The relevant Protein Data Bank (PDB) entry for this complex is 4FS3 .
The structure reveals that afabicin desphosphono binds to the active site of FabI, forming a stable ternary complex with the enzyme and the NADPH cofactor.[3] This binding mode is crucial for its inhibitory activity.
Quantitative Crystallographic Data
The following table summarizes the key data collection and refinement statistics for the crystal structure of the afabicin desphosphono-S. aureus FabI-NADPH complex.
| Parameter | Value |
| PDB ID | 4FS3 |
| Resolution (Å) | 2.10 |
| R-work | 0.187 |
| R-free | 0.231 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c in Å) | 59.9, 83.1, 100.9 |
| Unit Cell Angles (α, β, γ in °) | 90, 90, 90 |
The Afabicin Desphosphono Binding Site
Afabicin desphosphono occupies the active site of S. aureus FabI, a pocket that normally accommodates the enoyl-ACP substrate. The inhibitor engages in a network of specific interactions with key amino acid residues and the NADPH cofactor, leading to potent inhibition of the enzyme's activity.
Key Molecular Interactions
The binding of afabicin desphosphono within the FabI active site is characterized by a series of hydrogen bonds and hydrophobic interactions:
-
Hydrogen Bonding: The oxo-tetrahydronaphthyridine moiety of afabicin desphosphono forms critical hydrogen bonds with the backbone atoms of Ala-97.[3] Additionally, the cis-amide linker of the inhibitor establishes a hydrogen-bond network involving the catalytic residue Tyr-157, the 2'-hydroxyl group of the NADPH cofactor, and the essential catalytic residue Lys-164.[3]
-
π-Stacking Interactions: The 3-methylbenzofuran group of afabicin desphosphono engages in π-stacking interactions with the nicotinamide ring of NADPH.[3]
These interactions collectively anchor the inhibitor firmly within the active site, preventing the binding and reduction of the natural enoyl-ACP substrate.
Signaling Pathway and Binding Logic
The following diagram illustrates the key interactions within the FabI active site upon binding of afabicin desphosphono.
Caption: Key interactions of afabicin desphosphono in the S. aureus FabI active site.
Quantitative Binding and Activity Data
The inhibitory potency of afabicin desphosphono against S. aureus FabI has been quantified through biochemical assays. Additionally, its antimicrobial activity is well-documented through minimum inhibitory concentration (MIC) studies.
| Parameter | Value | Organism/Target |
| Ki | 12.8 ± 0.5 nM | S. aureus FabI |
| MIC50 | 0.008 mg/L | Methicillin-Susceptible S. aureus (MSSA) |
| MIC90 | ≤0.015 mg/L | Methicillin-Susceptible S. aureus (MSSA) |
| MIC50 | 0.008 mg/L | Methicillin-Resistant S. aureus (MRSA) |
| MIC90 | ≤0.015 mg/L | Methicillin-Resistant S. aureus (MRSA) |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the characterization of afabicin desphosphono's interaction with S. aureus FabI.
Protein Expression and Purification for Crystallography
-
Gene Cloning and Expression: The fabI gene from S. aureus is cloned into an appropriate expression vector (e.g., pET vector series) with a hexahistidine tag to facilitate purification. The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM phenylmethylsulfonyl fluoride (PMSF)). The cells are lysed by sonication or high-pressure homogenization, and the cell debris is removed by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged FabI protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein Concentration and Storage: The purified protein is concentrated using an ultrafiltration device, and the final concentration is determined by measuring the absorbance at 280 nm. The pure protein is flash-frozen in liquid nitrogen and stored at -80°C.
Crystallization, Data Collection, and Structure Determination
-
Complex Formation: Purified S. aureus FabI is incubated with a molar excess of afabicin desphosphono and NADPH to form the ternary complex.
-
Crystallization: The FabI-afabicin desphosphono-NADPH complex is crystallized using the hanging-drop vapor diffusion method. The protein complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. The drops are equilibrated against the reservoir solution at a constant temperature.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Data Processing and Structure Solution: The diffraction data are processed and scaled using appropriate software (e.g., HKL2000). The structure is solved by molecular replacement using a known structure of FabI as a search model.
-
Structure Refinement: The initial model is refined against the experimental data using software such as PHENIX or REFMAC5. Manual model building and correction are performed using Coot. Water molecules are added, and the final model is validated for its geometric quality.
FabI Inhibition Assay (Determination of Ki)
-
Assay Principle: The enzymatic activity of FabI is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively, during the reduction of the substrate, crotonyl-CoA.
-
Reaction Mixture: The assay is performed in a buffer (e.g., 100 mM MES pH 6.5) containing a fixed concentration of S. aureus FabI, NADPH, and varying concentrations of the substrate (crotonyl-CoA) and the inhibitor (afabicin desphosphono).
-
Data Acquisition: The reaction is initiated by the addition of the enzyme, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each substrate and inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.[6]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the structural and biochemical characterization of the afabicin desphosphono-FabI interaction.
Caption: Workflow for structural and biochemical analysis of afabicin desphosphono.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Modelling dynamics in protein crystal structures by ensemble refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Afabicin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afabicin disodium, also known as Debio 1450, is a first-in-class antibiotic agent developed for the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions as a prodrug, which is converted in vivo to its active form, afabicin desphosphono (Debio 1452).[1][2] The active moiety is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component in the fatty acid biosynthesis pathway of staphylococci.[1][2] This specific targeting provides a narrow-spectrum activity, potentially reducing the impact on the patient's natural microbiota. This guide provides a detailed overview of the chemical synthesis and purification of this compound, drawing from publicly available patent literature.
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
Afabicin's therapeutic effect stems from the targeted inhibition of FabI, an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is responsible for the elongation of fatty acid chains, which are crucial components of bacterial cell membranes. By blocking the final, rate-limiting step of this cycle, afabicin desphosphono disrupts membrane integrity and ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the fatty acid synthase (FASI) system in mammals, which accounts for the selective toxicity of Afabicin towards bacteria.
Caption: Mechanism of action of Afabicin.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial preparation of the active molecule, afabicin desphosphono, followed by a phosphorylation step to form the prodrug, and finally, conversion to the disodium salt. The following experimental protocols are based on the procedures outlined in patent document WO 2013/190384 A.[3][4]
Synthesis of Afabicin Desphosphono (Active Moiety)
The synthesis of the active moiety, (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide, is detailed in patent WO 03/088897 A.[4]
Synthesis of Afabicin Free Acid
The conversion of afabicin desphosphono to the phosphate prodrug is a key step in the synthesis.
Experimental Protocol: Synthesis of {6-[(E)-3-{methyl[(3-methyl-1-benzofuran-2-yl)methyl]amino}-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}methyl dihydrogen phosphate
A detailed experimental protocol for this specific conversion is outlined in patent WO 2013/190384 A. The general approach involves the reaction of afabicin desphosphono with a suitable phosphorylating agent.
| Step | Reagents and Solvents | Reaction Conditions |
| 1 | Afabicin desphosphono, a suitable solvent (e.g., anhydrous polar aprotic solvent), and a phosphorylating agent. | The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. |
| 2 | Quenching solution (e.g., aqueous bicarbonate solution). | Added to stop the reaction and neutralize acidic byproducts. |
| 3 | Extraction with an organic solvent. | To isolate the crude product. |
| 4 | Purification by chromatography. | To remove unreacted starting materials and byproducts. |
Note: Specific quantities, reaction times, and temperatures are proprietary and detailed within the referenced patent.
Conversion to this compound
The final step involves the conversion of the afabicin free acid to its disodium salt. This is generally achieved by reacting the free acid with a sodium-containing base.
Experimental Protocol: Preparation of this compound
-
Dissolution: The purified afabicin free acid is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
-
Titration: A solution of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added dropwise to the afabicin solution until the desired pH is reached, indicating the formation of the disodium salt.
-
Isolation: The disodium salt is then isolated, typically by precipitation, filtration, and drying under vacuum.
Purification of this compound
The purification of the final product is critical to ensure its safety and efficacy. A combination of techniques is employed to achieve the high purity required for a pharmaceutical active ingredient.
| Purification Method | Description |
| Chromatography | High-performance liquid chromatography (HPLC) is a standard method for purifying the final compound and its intermediates. The choice of stationary and mobile phases is crucial for achieving optimal separation. |
| Crystallization | Crystallization from a suitable solvent or solvent system is used to obtain a highly pure crystalline form of this compound. This process also helps in removing amorphous impurities. |
| Filtration and Drying | Following purification, the product is filtered and dried under controlled conditions to remove residual solvents and moisture. |
Data Presentation
Table 1: Physicochemical Properties of Afabicin
| Property | Value |
| IUPAC Name | [6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate[1] |
| Molecular Formula | C23H24N3O7P[1] |
| Molar Mass | 485.43 g/mol [1] |
| Form | Prodrug[1][2] |
| Active Moiety | Afabicin desphosphono (Debio 1452)[1][2] |
Experimental Workflow and Logic Diagrams
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. WO2017144717A1 - Medicament for treatment of diabetic foot infections - Google Patents [patents.google.com]
- 2. Afabicin - Wikipedia [en.wikipedia.org]
- 3. AU2020223515A1 - Afabicin formulation, method for making the same - Google Patents [patents.google.com]
- 4. WO2020249731A1 - Afabicin for use for treating bacterial infections involving biofilm - Google Patents [patents.google.com]
The Kinetic Inhibition of FabI by Afabicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afabicin (formerly Debio 1450) is a first-in-class antibacterial agent that represents a significant advancement in the fight against resistant staphylococcal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (also known as Debio 1452 or AFN-1252). This active compound is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI). FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is essential for the integrity of the bacterial cell membrane and, consequently, for bacterial survival. This technical guide provides an in-depth overview of the inhibitory kinetics of afabicin on the FabI enzyme, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway
The FASII pathway is responsible for the synthesis of fatty acids in bacteria and is distinct from the type I fatty acid synthesis (FAS-I) pathway found in mammals, making it an attractive target for selective antibacterial therapy. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH-dependent reduction of an enoyl-ACP substrate to its corresponding acyl-ACP.[1] By inhibiting FabI, afabicin desphosphono effectively halts the production of essential fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.
dot
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway Inhibition by Afabicin.
Quantitative Inhibitory Kinetics
The potency of afabicin desphosphono against Staphylococcus aureus FabI has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations.
| Parameter | Value | Organism/Strain | Reference |
| IC50 | 14 nM | S. aureus | [2] |
| Ki | 12.8 ± 0.5 nM | S. aureus | [3] |
| Km (crotonyl-ACP) | 3.1 ± 1.9 µM | S. aureus FabI | [2] |
Table 1: In Vitro Enzymatic Inhibition of S. aureus FabI by Afabicin Desphosphono (AFN-1252)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.008 | ≤0.015 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 0.008 | ≤0.015 | [4] |
| Coagulase-Negative Staphylococci | - | 0.12 | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Afabicin Desphosphono (AFN-1252)
Experimental Protocols
Purification of Recombinant S. aureus FabI
A detailed protocol for the purification of His-tagged S. aureus FabI is crucial for obtaining high-quality enzyme for kinetic studies. The following is a summarized methodology based on established protocols.
dot
Caption: Workflow for the Purification of Recombinant S. aureus FabI.
Methodology:
-
Cloning and Expression: The fabI gene from S. aureus is cloned into an expression vector containing an N-terminal polyhistidine tag. The construct is then transformed into a suitable E. coli expression strain.
-
Cell Lysis: Bacterial cells expressing the recombinant FabI are harvested and lysed by sonication in a binding buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 5% glycerol) containing protease inhibitors.[2] The lysate is clarified by centrifugation.
-
Ion-Exchange Chromatography: The clarified lysate is passed through a DE52 ion-exchange column to remove nucleic acids and some contaminating proteins.[2] The flowthrough containing FabI is collected.
-
Affinity Chromatography: The flowthrough is then loaded onto a nickel-chelate affinity column. The column is washed extensively with a wash buffer containing a low concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.[2]
-
Elution: The His-tagged FabI is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).[2]
-
Dialysis and Concentration: The eluted fractions containing pure FabI are pooled and dialyzed against a storage buffer (e.g., 10 mM HEPES, 500 mM NaCl) to remove imidazole. The purified enzyme is then concentrated to a suitable concentration for storage and use in assays.[2]
FabI Enzyme Kinetics Assay
The inhibitory activity of afabicin desphosphono on FabI is determined by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant S. aureus FabI
-
Afabicin desphosphono (AFN-1252)
-
NADPH
-
Crotonyl-ACP (substrate)
-
Assay Buffer: 100 mM Na-N-(2-acetamido)-2-iminodiacetic acid (ADA), pH 6.5[2]
-
Pluronic F-68
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, 50 μM NADPH, 4% glycerol, 0.1% Pluronic F-68, and 10% DMSO.[2]
-
Inhibitor Addition: Varying concentrations of afabicin desphosphono (dissolved in DMSO) are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of 3 nM purified S. aureus FabI.[2]
-
Substrate Addition: After a brief pre-incubation, the reaction is started by the addition of 25 μM crotonyl-ACP.[2]
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored spectrophotometrically at 30°C. The initial velocity of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined by measuring the reaction velocities at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models. For AFN-1252, this was achieved by plotting the substrate concentration divided by the reaction velocity against the inhibitor concentration at different fixed substrate concentrations.[5]
Logical Relationship of Afabicin Action
The clinical efficacy of afabicin is dependent on its conversion to the active form and the subsequent specific inhibition of the target enzyme within the pathogen.
dot
Caption: Logical Flow from Afabicin Administration to Bacterial Inhibition.
Conclusion
Afabicin, through its active metabolite afabicin desphosphono, is a highly potent and selective inhibitor of the S. aureus FabI enzyme. Its mechanism of action, targeting a crucial step in the essential FASII pathway, provides a novel approach to combating staphylococcal infections, including those caused by resistant strains. The low nanomolar inhibitory constants and potent MIC values underscore its efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel FabI inhibitors, which are critical for the future of antibacterial drug development.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Selective Strike: A Technical Guide to the Narrow-Spectrum Activity of Afabicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Afabicin, a first-in-class antibiotic characterized by its highly selective, narrow-spectrum activity against staphylococcal species. We will explore its precise mechanism of action, present key quantitative data on its antimicrobial spectrum, and detail the experimental protocols used to characterize its activity.
Core Mechanism: Targeted Inhibition of Bacterial Fatty Acid Synthesis
Afabicin (also known as Debio 1450 or AFN-1720) is an investigational antibiotic administered as a prodrug.[1][2] Following intravenous or oral administration, it is rapidly converted in vivo to its active moiety, afabicin desphosphono (Debio 1452 or AFN-1252).[1][2][3]
The remarkable specificity of afabicin desphosphono stems from its targeted inhibition of a crucial bacterial enzyme: enoyl-acyl carrier protein reductase (FabI) .[3][4][5] FabI is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[3][5] It catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis—the reduction of a trans-2-enoyl-ACP intermediate to an acyl-ACP.[3] By inhibiting this step, afabicin desphosphono effectively halts the production of fatty acids, which are vital for the construction and integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.[5][6]
The narrow spectrum of Afabicin is a direct consequence of this mechanism. The FabI enzyme is highly conserved across staphylococcal species but is not essential or is replaced by structurally distinct isoforms (like FabK, FabV, or FabL) in many other bacteria, including common gut commensals.[4] This specificity allows Afabicin to selectively target staphylococci while having a minimal impact on the broader human microbiota.[4][7]
Figure 1. Mechanism of Action of Afabicin.
Quantitative Data: In Vitro Activity Spectrum
The in vitro activity of afabicin's active moiety, afabicin desphosphono, demonstrates its potent and selective action against staphylococci while sparing other bacteria, including those representative of the human gut microbiota.
| Organism/Group | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Activity Level |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.008 | ≤0.015 | Potent |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.008 | ≤0.015 | Potent |
| Human Microbiota Representatives | Panel of 39 common species (e.g., Bacteroides, Bifidobacterium, Clostridium, Lactobacillus) | >8 | >8 | Not Active |
| Data sourced from references[8] and[4]. MIC values are for the active moiety, afabicin desphosphono. |
Experimental Protocols
The characterization of Afabicin's activity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination
MIC testing for Afabicin is performed according to the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][9][10]
Objective: To determine the lowest concentration of afabicin desphosphono that inhibits the visible growth of a bacterial isolate.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of afabicin desphosphono is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without drug) and a sterility control well (broth only) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth (i.e., no turbidity) compared to the growth control well.
Figure 2. Broth Microdilution MIC Assay Workflow.
Time-Kill Kinetic Assay
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, revealing whether its activity is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) over time.[11]
Objective: To assess the rate and extent of bacterial killing by afabicin desphosphono at various concentrations.
Methodology:
-
Inoculum Preparation: A log-phase bacterial culture is diluted in fresh MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks containing afabicin desphosphono at various concentrations (e.g., 1x, 4x, 8x MIC) and a growth control flask without the antibiotic.
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.
-
Viable Cell Counting: The collected samples are serially diluted in saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect. The dilutions are then plated onto appropriate agar plates.
-
Data Analysis: After incubation, the colonies on the plates are counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[12]
FabI Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of afabicin desphosphono on the purified FabI enzyme.
Objective: To quantify the inhibition of FabI enzymatic activity by afabicin desphosphono.
Methodology:
-
Reaction Mixture Preparation: The assay is conducted in microtiter plates. Each well contains a reaction buffer (e.g., MES buffer), the purified FabI enzyme, and the reduced nicotinamide adenine dinucleotide (NADH) cofactor.[13][14]
-
Inhibitor Addition: Varying concentrations of afabicin desphosphono are added to the wells.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically an analogue like crotonoyl-coenzyme A (crotonoyl-CoA) or the natural substrate crotonoyl-ACP.[13][15]
-
Monitoring Enzyme Activity: The activity of the FabI enzyme is measured by monitoring the consumption of NADH. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at 340 nm, which can be measured spectrophotometrically over time.[13][14]
-
Data Analysis: The initial reaction velocities are calculated from the rate of change in absorbance. These rates are then used to determine key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki).[13]
Conclusion
Afabicin represents a significant advancement in the development of targeted antibacterial therapies. Its novel mechanism of action, centered on the specific inhibition of staphylococcal FabI, results in a potent, narrow-spectrum activity that is highly effective against S. aureus, including resistant strains like MRSA, while preserving the broader microbial community. The methodologies outlined in this guide provide the framework for the continued evaluation and understanding of this promising antibiotic class, underscoring the potential of pathogen-specific agents in an era of growing antimicrobial resistance.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 4. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. debiopharm.com [debiopharm.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Afabicin Desphosphono: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afabicin is a first-in-class antibiotic that, upon conversion to its active moiety, afabicin desphosphono, selectively targets and inhibits the enoyl-acyl carrier protein reductase (FabI) in Staphylococcus species.[1][2][3][4] This targeted mechanism of action results in a narrow and highly specific antibacterial spectrum, primarily directed against staphylococcal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of afabicin desphosphono, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used for its evaluation. The data presented herein demonstrates the potent and selective activity of afabicin desphosphono, highlighting its potential as a targeted therapy for staphylococcal infections while minimizing disruption to the broader human microbiota.[2][5]
Data Presentation: In Vitro Antibacterial Spectrum of Afabicin Desphosphono
The in vitro activity of afabicin desphosphono has been evaluated against a range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative overview of its antibacterial spectrum.
Table 1: Activity Against Staphylococcus aureus
| Bacterial Species | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.008[4] | ≤0.015[4] | 0.002–0.25[6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.008[4] | ≤0.015[4] | 0.002–0.25[6] |
Table 2: Activity Against Other Bacterial Species
| Bacterial Species | Strain ID (if available) | MIC (mg/L) |
| Gram-Positive Bacteria | ||
| Enterococcus faecalis | - | >8[2] |
| Streptococcus constellatus | ATCC 27823 | >8[1] |
| Streptococcus intermedius | ATCC 27335 | >8[1] |
| Bifidobacterium bifidum | ATCC 15696 | >8[1] |
| Bifidobacterium breve | ATCC 15698 | >8[1] |
| Bifidobacterium infantis | ATCC 15702 | >8[1] |
| Bifidobacterium longum | - | >8[1] |
| Gram-Negative Bacteria | ||
| General observation | - | Generally inactive[1] |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | ATCC 25285 | >8[1] |
| Bacteroides ovatus | - | >8[1] |
| Bacteroides thetaiotaomicron | - | >8[1] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of afabicin desphosphono is primarily conducted using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The two main methods employed are broth microdilution and agar dilution.
Broth Microdilution Method (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of afabicin desphosphono is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Inoculation: The microtiter plates containing the serially diluted afabicin desphosphono are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of afabicin desphosphono that completely inhibits visible growth of the organism.
Agar Dilution Method (CLSI M07)
This method is particularly useful for testing a large number of isolates simultaneously.
Protocol:
-
Preparation of Antimicrobial-Containing Agar: A series of agar plates are prepared, each containing a different concentration of afabicin desphosphono. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten and cooled Mueller-Hinton Agar.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using an inoculator.
-
Incubation: The plates are incubated at 35°C for 16-20 hours. For anaerobic bacteria, incubation is performed in an anaerobic chamber for 48 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of afabicin desphosphono that prevents the growth of a single colony or a faint haze.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Afabicin Desphosphono
Caption: Mechanism of action of afabicin desphosphono.
Experimental Workflow: Broth Microdilution MIC Determination
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. debiopharm.com [debiopharm.com]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Afabicin Desphosphono against Staphylococcus aureus
Introduction
Afabicin (Debio 1450) is a first-in-class antibiotic specifically designed to target Staphylococcus species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (Debio 1452).[3][4][5] The protocols described herein focus on determining the Minimum Inhibitory Concentration (MIC) of afabicin desphosphono, the pharmacologically active agent for in vitro susceptibility testing.[5][6]
The unique mechanism of action of afabicin desphosphono involves the inhibition of FabI, an enoyl-acyl carrier protein reductase.[1][2] This enzyme is a critical component of the bacterial fatty acid synthesis (FASII) pathway, which is essential for the integrity of the bacterial cell membrane and overall survival.[7] The high specificity of afabicin for the staphylococcal FabI enzyme results in a narrow-spectrum antibiotic that potently targets S. aureus while preserving the broader gut microbiota.[1][6]
Standardized antimicrobial susceptibility testing is crucial for evaluating the efficacy of new antibiotics. This document provides detailed protocols for determining the MIC of afabicin desphosphono against S. aureus using the broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][8][9]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
Afabicin desphosphono specifically targets and inhibits the FabI enzyme in S. aureus. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle. By blocking this step, afabicin desphosphono prevents the synthesis of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.
In Vitro Activity of Afabicin Desphosphono
Afabicin desphosphono has demonstrated potent in vitro activity against a large collection of S. aureus clinical isolates, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains. The following table summarizes its MIC distribution from various studies.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus | 872 | 0.002 - 0.25 | 0.004 | 0.016 | [9] |
| S. aureus (MSSA & MRSA) | >90 | Not Specified | 0.008 | ≤0.015 | [4] |
| S. aureus | >5000 | Not Specified | Not Specified | 0.016 | [10] |
| S. aureus (incl. 12 MRSA) | 21 | 0.004 - 0.03 | Not Specified | Not Specified | [8] |
Protocols for MIC Determination
The following protocols are based on the guidelines published by the Clinical and Laboratory Standards Institute (CLSI), primarily document M07.[11]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid medium using 96-well microtiter plates and is a standard reference method.[8][12][13]
1. Principle A standardized suspension of S. aureus is inoculated into wells containing serial twofold dilutions of afabicin desphosphono in cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the lowest concentration of the drug that completely inhibits visible bacterial growth is recorded as the MIC.
2. Materials and Reagents
-
Afabicin desphosphono (analytical grade powder)
-
S. aureus test strains (e.g., ATCC® 29213™ for quality control)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (50-100 µL)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline (0.85%) or 1X Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Incubator (35°C ± 2°C, ambient air)
3. Preparation of Antimicrobial Stock Solution
-
Prepare a stock solution of afabicin desphosphono at 1000 µg/mL in a suitable solvent (consult manufacturer's data sheet for solubility; DMSO is common).
-
Further dilute the stock solution in sterile CAMHB to create a working solution for serial dilutions. For example, to achieve a final concentration range of 0.12 to 0.0002 µg/mL in the plate, prepare a starting concentration of 2.56 µg/mL.
4. Inoculum Preparation
-
Subculture the S. aureus isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution followed by adding 50 µL to 50 µL of drug solution in the well).
5. Test Procedure
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 100 µL of the highest concentration of afabicin desphosphono working solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Using a multichannel pipette, inoculate each well (1 through 11) with 50 µL of the standardized bacterial inoculum (final volume in each well will be 100 µL). Do not inoculate well 12.
-
Seal the plate or cover with a lid to prevent evaporation.
6. Incubation Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
7. Reading and Interpreting Results
-
Place the plate on a dark, non-reflective surface or use a reading mirror.
-
Observe the sterility control (well 12) for any growth (should be clear).
-
Observe the growth control (well 11) for turbidity, indicating adequate bacterial growth.
-
The MIC is the lowest concentration of afabicin desphosphono at which there is no visible growth (i.e., the first clear well). This can be observed as a distinct button of cells at the bottom of the U-shaped well for concentrations below the MIC.
8. Quality Control Test a reference strain, such as S. aureus ATCC® 29213, with each batch of MIC tests. The resulting MIC value must fall within the established acceptable range for the assay to be considered valid.
Protocol 2: Agar Dilution Method
This method is a reference standard particularly useful for testing multiple isolates simultaneously.[6][14][15][16]
1. Principle Serial twofold dilutions of afabicin desphosphono are incorporated into molten Mueller-Hinton Agar (MHA). After the agar solidifies, a standardized inoculum of each S. aureus isolate is spotted onto the surface of each plate. The MIC is the lowest drug concentration that inhibits visible growth after incubation.
2. Materials and Reagents
-
Afabicin desphosphono (analytical grade powder)
-
S. aureus test strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (100 mm or 150 mm)
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator) or calibrated loops
-
Water bath (48-50°C)
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C, ambient air)
3. Preparation of Antimicrobial Agar Plates
-
Prepare a stock solution of afabicin desphosphono as described in the broth microdilution protocol.
-
Melt a sufficient volume of MHA and equilibrate it in a 48-50°C water bath.
-
Prepare a series of antimicrobial dilutions. For each desired final concentration, add 1 part of the appropriately diluted drug stock solution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix gently but thoroughly by inverting the tube to avoid bubbles.
-
Pour the agar into sterile Petri dishes on a level surface to a depth of 3-4 mm.
-
Allow the plates to solidify completely. Plates can be stored at 2-8°C for up to 5 days.
-
Prepare one drug-free plate to serve as a growth control.
4. Inoculum Preparation
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension 1:10 in sterile saline to achieve a final concentration of approximately 1 x 10⁷ CFU/mL. This will deliver a final inoculum of approximately 10⁴ CFU per spot.
5. Test Procedure
-
Using an inoculum replicating device or a calibrated loop, transfer a small, standardized volume (1-2 µL) of each prepared inoculum onto the surface of the agar plates.
-
Spot the inocula onto the entire series of plates, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of afabicin desphosphono.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
6. Incubation Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For MRSA, a full 24-hour incubation may be required to detect resistance.[15][16]
7. Reading and Interpreting Results
-
Examine the growth control plate to ensure all isolates have grown satisfactorily.
-
Examine the plates containing afabicin desphosphono.
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth. A faint haze or a single colony should be disregarded.
8. Quality Control Include a known QC strain (S. aureus ATCC® 29213) in each run to validate the results.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Afabicin - Wikipedia [en.wikipedia.org]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. contagionlive.com [contagionlive.com]
- 8. academic.oup.com [academic.oup.com]
- 9. debiopharm.com [debiopharm.com]
- 10. Portico [access.portico.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. journals.asm.org [journals.asm.org]
- 15. cmdr.ubc.ca [cmdr.ubc.ca]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
Application Notes and Protocols: Efficacy of Afabicin in a Neutropenic Mouse Thigh Infection Model
FOR RESEARCH USE ONLY
Introduction
Afabicin (formerly Debio 1450) is a first-in-class antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452).[1][2] This active form inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2] The inhibition of this pathway disrupts the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death. Given its novel mechanism of action, Afabicin is a promising candidate for the treatment of serious staphylococcal infections.
The neutropenic mouse thigh infection model is a well-established and highly utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[3][4] This model is particularly valuable as it minimizes the influence of the host immune system, allowing for a direct assessment of the antimicrobial's activity against the pathogen. By inducing neutropenia, the model mimics the conditions in immunocompromised patients, who are at a higher risk for severe bacterial infections. This application note provides detailed protocols for utilizing the neutropenic mouse thigh infection model to test the efficacy of Afabicin against Staphylococcus aureus.
Data Presentation
The efficacy of Afabicin has been demonstrated in dose-ranging studies within the neutropenic mouse thigh infection model. While much of the publicly available data is presented in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling, the following table summarizes the reported efficacy of Afabicin against Staphylococcus aureus in this model.
| Afabicin Dose (mg/kg) | Dosing Regimen | S. aureus Strain | Initial Bacterial Load (log10 CFU/thigh) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Various (0.011 - 190) | Every 6 hours | 9 strains (including MRSA) | ~4.9 - 7.1 | Dose-dependent reduction | [3] |
| ≥20 | Single or multiple doses | MSSA | ~6.0 | ≥1 log reduction |
Note: The provided data is a summary based on available literature. Specific log reductions for each dose are often integrated into PK/PD models rather than presented in standalone tables. The efficacy of Afabicin is dose-dependent, with higher doses leading to a greater reduction in bacterial load.
Experimental Protocols
Induction of Neutropenia
This protocol describes the method for inducing neutropenia in mice using cyclophosphamide.
Materials:
-
Cyclophosphamide powder
-
Sterile saline for injection
-
Female ICR or Swiss Webster mice (5-6 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline at the desired concentration.
-
On day -4 (four days prior to infection), administer a dose of 150 mg/kg cyclophosphamide via intraperitoneal (IP) injection.[3]
-
On day -1 (one day prior to infection), administer a second dose of 100 mg/kg cyclophosphamide via IP injection.[3]
-
This regimen reliably induces profound neutropenia (<10 neutrophils/μl) for at least three days.
Preparation of Bacterial Inoculum
This protocol details the preparation of a standardized Staphylococcus aureus inoculum for infection.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth II (MHBII)
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
Sterile saline
Procedure:
-
From a fresh overnight culture of S. aureus on a TSA plate, inoculate a single colony into a tube containing TSB or MHBII.
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Harvest the bacterial cells by centrifugation.
-
Wash the bacterial pellet with sterile saline and resuspend it in saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., ~1 x 10^7 CFU/mL) by measuring the optical density at 600 nm (OD600) and correlating it with a previously established standard curve of OD vs. CFU/mL.
-
Perform serial dilutions and plate on TSA to confirm the final inoculum concentration.
Mouse Thigh Infection
This protocol describes the procedure for infecting the thigh muscle of neutropenic mice.
Materials:
-
Neutropenic mice
-
Prepared S. aureus inoculum
-
Syringes and needles for intramuscular injection
Procedure:
-
Two hours prior to the administration of the first dose of Afabicin, inject 0.1 mL of the prepared S. aureus inoculum into the posterior thigh muscle of each mouse.[3]
-
This will result in an initial bacterial load of approximately 10^6 CFU/thigh.
Afabicin Administration
This protocol outlines the administration of Afabicin to the infected mice.
Materials:
-
Afabicin (prodrug) formulated for intravenous (IV) or intraperitoneal (IP) administration
-
Vehicle control (e.g., 5% dextrose in water)
-
Syringes and needles for injection
Procedure:
-
Prepare the desired concentrations of Afabicin in the appropriate vehicle.
-
Administer the prepared Afabicin solution or vehicle control to the mice at the specified doses and time points (e.g., every 6 hours) via the chosen route (IV or IP).[3] Dose-ranging studies may include doses from 0.011 to 190 mg/kg.[3]
Determination of Bacterial Load
This protocol details the method for quantifying the number of viable bacteria in the infected thigh tissue.
Materials:
-
Infected and treated mice
-
Sterile dissection tools
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
TSA plates
-
Sterile dilution tubes
Procedure:
-
At a predetermined time point after the initiation of treatment (e.g., 24, 48, or 72 hours), euthanize the mice.[3]
-
Aseptically dissect the entire posterior thigh muscle from each mouse.
-
Weigh the excised thigh tissue.
-
Place the tissue in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue until it is completely disrupted.
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.
-
The efficacy of Afabicin is determined by comparing the log10 CFU/thigh in treated groups to the control group.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Afabicin.
Caption: Experimental workflow for Afabicin efficacy testing.
Caption: Mechanism of action of Afabicin.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. debiopharm.com [debiopharm.com]
High-Performance Liquid Chromatography (HPLC) method for Afabicin quantification
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Afabicin. Afabicin is a first-in-class antistaphylococcal agent that functions as a prodrug, converting in vivo to its active moiety, afabicin desphosphono (Debio 1452), which inhibits the bacterial enzyme FabI.[1][2][3][4] The availability of both oral and intravenous formulations necessitates a robust analytical method for quality control and pharmacokinetic studies.[2][5] This method is suitable for the determination of Afabicin in bulk drug substance and has the potential for adaptation to various biological matrices.
Introduction
Afabicin is an investigational antibiotic with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6] It possesses a unique mechanism of action, targeting the fatty acid synthesis pathway, which makes it a valuable candidate in the fight against antibiotic resistance.[2][3][4] Accurate and precise quantification of Afabicin is critical for ensuring the quality of pharmaceutical formulations and for conducting pharmacokinetic and metabolic studies in drug development. This document provides a detailed protocol for a UV-based HPLC method for the determination of Afabicin.
Physicochemical Properties of Afabicin
-
Structure: Contains a benzofuran and a naphthyridinone moiety, which are chromophores suitable for UV detection.[1]
Experimental Protocol: HPLC Method for Afabicin Quantification
This protocol is a recommended starting point and should be fully validated in the user's laboratory.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid, analytical grade.
-
Afabicin reference standard.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm (This should be optimized by running a UV scan of Afabicin) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Afabicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh an amount of the Afabicin drug substance equivalent to 10 mg of Afabicin and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
5. Method Validation Parameters (Illustrative Data)
The following tables represent typical data that would be generated during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Level | Repeatability (Intra-day, n=6) %RSD | Intermediate Precision (Inter-day, n=6) %RSD |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (50 µg/mL) | < 2.0% | < 3.0% |
| High QC (90 µg/mL) | < 2.0% | < 3.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria |
| Low QC | 99.5% | 98.0% - 102.0% |
| Mid QC | 100.2% | 98.0% - 102.0% |
| High QC | 99.8% | 98.0% - 102.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Afabicin.
Caption: Key parameters for the validation of the Afabicin HPLC method.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for the quantification of Afabicin. The method is straightforward, utilizing standard C18 column chemistry and UV detection, making it accessible to most analytical laboratories. The provided parameters serve as a strong starting point for method development and validation for quality control and research applications.
References
- 1. Afabicin - Wikipedia [en.wikipedia.org]
- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 3. Portico [access.portico.org]
- 4. contagionlive.com [contagionlive.com]
- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afabicin | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: In Vitro Efficacy of Afabicin Against MRSA Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biological and inert surfaces. These biofilms are notoriously resistant to conventional antibiotic therapies, leading to persistent and difficult-to-treat infections. Afabicin (formerly Debio 1450) is a first-in-class antibiotic that selectively targets the staphylococcal enzyme FabI, a critical component of the bacterial fatty acid synthesis pathway.[1] Afabicin is a prodrug that is rapidly converted to its active moiety, Debio 1452, which has demonstrated potent in vitro activity against a wide range of S. aureus isolates, including MRSA.[2][3][4] This document provides a detailed protocol for assessing the in vitro effectiveness of Afabicin against MRSA biofilms, an essential step in evaluating its potential as a therapeutic agent for biofilm-associated infections.
Mechanism of Action: FabI Inhibition
Afabicin's active form, Debio 1452, functions by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1] This pathway is responsible for producing the fatty acids necessary for bacterial cell membrane biosynthesis. By blocking FabI, Afabicin disrupts membrane integrity and ultimately leads to bacterial cell death. The high specificity of Afabicin for staphylococcal FabI suggests a narrow-spectrum activity, which could minimize the impact on the patient's natural microbiota.[5]
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Debio1452, a FabI Inhibitor with Potent Activity against Staphylococcus aureus and Coagulase-Negative Staphylococcus spp., Including Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Afabicin Against Clinical Staphylococcus Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afabicin (formerly Debio 1450) is a first-in-class antibiotic with a targeted mechanism of action against Staphylococcus species, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a prodrug, afabicin is converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452), which selectively inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI) enzyme.[1][4][5] This enzyme is a critical component of the bacterial fatty acid synthesis II (FASII) pathway, which is essential for bacterial survival.[2][3] The unique target and narrow spectrum of activity make afabicin a promising candidate for treating staphylococcal infections while minimizing the impact on the host's natural microbiota.[2][6]
These application notes provide a summary of the in vitro activity of afabicin against clinical isolates of Staphylococcus and detailed protocols for its assessment.
Data Presentation: In Vitro Susceptibility of Staphylococcus aureus
The in vitro potency of afabicin's active form, afabicin desphosphono, has been demonstrated against a large number of clinical S. aureus isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| S. aureus (including MRSA) | >5000 | Not Reported | Not Reported | 0.016 | [7] |
| Methicillin-Susceptible S. aureus (MSSA) | Not Specified | Not Reported | 0.008 | ≤0.015 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | Not Specified | Not Reported | 0.008 | ≤0.015 | [1] |
| S. aureus | 21 | 0.004 - 0.03 | Not Reported | Not Reported | [8] |
| S. aureus | 9 | 0.004 - 0.06 | Not Reported | Not Reported | [9] |
Table 1: Summary of Afabicin Desphosphono MIC Values against Staphylococcus aureus
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
a. Materials:
-
Afabicin desphosphono (active moiety)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus clinical isolates
-
Spectrophotometer
-
Incubator (35°C)
b. Procedure:
-
Preparation of Inoculum:
-
From a fresh overnight agar culture, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of afabicin desphosphono.
-
Perform serial two-fold dilutions of afabicin desphosphono in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.001 to 2 mg/L).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of afabicin desphosphono that completely inhibits visible growth of the organism.
-
In Vitro Time-Kill Experiments
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][10]
a. Materials:
-
Afabicin desphosphono
-
Mueller-Hinton Broth II (MHBII)[8]
-
Staphylococcus aureus isolates
-
Shaking incubator (35°C)[8]
-
Agar plates for colony counting
b. Procedure:
-
Inoculum Preparation:
-
Grow S. aureus isolates in MHBII at 35°C with shaking to reach the logarithmic growth phase.[8]
-
-
Experimental Setup:
-
Prepare flasks with MHBII containing various concentrations of afabicin desphosphono (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Viable Counts:
-
Incubate the flasks at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.
-
Mandatory Visualizations
Mechanism of Action of Afabicin
References
- 1. journals.asm.org [journals.asm.org]
- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Afabicin - Wikipedia [en.wikipedia.org]
- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. debiopharm.com [debiopharm.com]
- 8. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Afabicin | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]
- 10. Pharmacokinetic-pharmacodynamic modelling of afabicin in vitro activity against Staphylococcus aureus - Debiopharm [debiopharm.com]
Application Notes & Protocols: Evaluating the Post-Antibiotic Effect (PAE) of Afabicin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Afabicin and the Post-Antibiotic Effect (PAE)
Afabicin (also known as Debio 1450) is a first-in-class, narrow-spectrum antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It functions as a prodrug, which is converted in vivo to its active form, afabicin desphosphono (Debio 1452).[4][5] The active compound inhibits the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis pathway (FASII).[1][5][6] This targeted mechanism of action disrupts the production of essential components for the bacterial cell membrane, leading to potent antistaphylococcal activity.[6]
The Post-Antibiotic Effect (PAE) is a key pharmacodynamic parameter that describes the suppression of bacterial growth that continues after the antibiotic has been removed from the culture medium.[7] A significant PAE allows for less frequent dosing intervals without loss of efficacy. Evaluating the PAE of a novel agent like Afabicin is critical for understanding its therapeutic potential and optimizing dosing regimens for clinical trials.[7]
This document provides detailed protocols for determining the in vitro PAE of Afabicin against Staphylococcus aureus.
Afabicin's Mechanism of Action: FabI Inhibition
Afabicin's active form, afabicin desphosphono, selectively targets and inhibits the FabI enzyme. This enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[1][6] By blocking this step, Afabicin prevents the synthesis of fatty acids necessary for bacterial survival and replication. The specificity of Afabicin for the staphylococcal FabI enzyme contributes to its narrow spectrum of activity, which can help preserve the patient's natural gut microbiota.[1][2]
Caption: Afabicin inhibits the FabI enzyme in the bacterial FASII pathway.
Experimental Protocols for PAE Determination
Two primary methods for determining PAE are presented: the traditional viable plate count method and a less laborious spectrophotometric microplate reader method.[8][9]
General Materials & Reagents
-
Afabicin (or its active form, afabicin desphosphono)
-
Staphylococcus aureus strains (e.g., ATCC 29213, MRSA strains like USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Sterile polypropylene tubes and 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
-
Shaking incubator (37°C)
-
Centrifuge
Protocol 1: Viable Plate Count Method
This is the gold-standard, though labor-intensive, method for PAE determination.[9]
Step 1: Preparation of Bacterial Inoculum
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 1-5 x 10⁶ CFU/mL. Verify the starting CFU/mL by plating serial dilutions.
Step 2: Antibiotic Exposure
-
Prepare two sets of tubes: a "Test" tube containing Afabicin at a specified concentration (e.g., 5x MIC) and a "Control" tube with no antibiotic.
-
Add the prepared bacterial inoculum to both tubes.
-
Incubate both tubes at 37°C with shaking for a defined exposure period (e.g., 1 or 2 hours).
Step 3: Antibiotic Removal
-
To remove the antibiotic, centrifuge the "Test" culture at 4000 x g for 10 minutes.
-
Discard the supernatant and resuspend the bacterial pellet in an equal volume of pre-warmed, sterile PBS.
-
Repeat the centrifugation and washing step twice more to ensure complete removal of the drug.
-
Finally, resuspend the pellet in a volume of pre-warmed CAMHB that is 100-fold the original volume to dilute the antibiotic concentration to well below the MIC (e.g., a 1:100 dilution).
-
Perform the same dilution procedure on the "Control" culture to ensure identical handling.
Step 4: Monitoring Bacterial Regrowth
-
At time zero (immediately after antibiotic removal and dilution) and at regular intervals thereafter (e.g., every 1-2 hours), take aliquots from both the "Test" and "Control" cultures.
-
Perform serial dilutions of these aliquots in PBS and plate them onto TSA or MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
Step 5: PAE Calculation
-
Plot the log₁₀ CFU/mL versus time for both the "Test" and "Control" cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T = The time required for the CFU/mL in the "Test" culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C = The time required for the CFU/mL in the "Control" culture to increase by 1 log₁₀ above its initial count post-dilution.
-
Caption: Workflow for the viable plate count method of PAE determination.
Protocol 2: Spectrophotometric Microplate Method
This method is higher-throughput and less laborious but may be less accurate for bacteriolytic agents.[9] Since Afabicin inhibits fatty acid synthesis and is not expected to be rapidly lytic, this method is likely suitable.
-
Preparation and Exposure: Follow Steps 1 and 2 from the Viable Plate Count Method.
-
Antibiotic Removal: Follow Step 3 from the Viable Plate Count Method.
-
Monitoring Regrowth:
-
After the final 1:100 dilution, dispense 200 µL of the "Test" and "Control" cultures into multiple wells of a 96-well microplate.
-
Place the microplate in a reader pre-warmed to 37°C.
-
Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes) with shaking between reads.
-
-
PAE Calculation:
-
Plot the OD₆₀₀ versus time for both cultures.
-
The PAE is calculated using the formula: PAE = T₅₀ - C₅₀ [10]
-
T₅₀ = The time required for the "Test" culture to reach 50% of the maximum OD achieved by the "Control" culture.
-
C₅₀ = The time required for the "Control" culture to reach 50% of its own maximum OD.
-
-
Data Presentation
Quantitative results from PAE studies should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Example PAE of Afabicin against S. aureus
| S. aureus Strain | Afabicin Conc. (vs. MIC) | Exposure Time (h) | PAE (h) - Viable Count | PAE (h) - OD Method |
| ATCC 29213 | 2x | 1 | Data | Data |
| ATCC 29213 | 5x | 1 | Data | Data |
| ATCC 29213 | 10x | 1 | Data | Data |
| ATCC 29213 | 5x | 2 | Data | Data |
| MRSA USA300 | 2x | 1 | Data | Data |
| MRSA USA300 | 5x | 1 | Data | Data |
| MRSA USA300 | 10x | 1 | Data | Data |
| MRSA USA300 | 5x | 2 | Data | Data |
Key Considerations and Troubleshooting
-
Standardization is Crucial: The PAE value can be influenced by growth medium, inoculum size, antibiotic concentration, and exposure time.[7] These parameters must be kept consistent for comparative studies.
-
Complete Antibiotic Removal: Ensure the washing and dilution steps are sufficient to lower the Afabicin concentration to a sub-inhibitory level (<< MIC). Inadequate removal is a common source of error.
-
Method Correlation: For a new compound like Afabicin, it is advisable to initially run both the viable count and spectrophotometric methods to confirm correlation for the specific agent and bacterial strains being tested.[9]
-
Concentration Dependence: Test multiple concentrations of Afabicin (e.g., 2x, 5x, 10x MIC) to determine if the PAE is concentration-dependent, as has been shown for other antibiotics like ciprofloxacin and tobramycin.[8]
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afabicin - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. contagionlive.com [contagionlive.com]
- 7. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Afabicin's Penetration into Bone and Soft Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afabicin is a first-in-class antibiotic that selectively targets Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the FabI enzyme essential for bacterial fatty acid synthesis.[1][2][3] It is a prodrug, Debio 1450, which is converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452 or AFN-1252).[3][4][5] Available in both intravenous and oral formulations, afabicin is under clinical development for the treatment of bone and joint infections (BJI) caused by staphylococci.[1][3] Understanding the penetration of afabicin into bone and surrounding soft tissues is critical for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection.
These application notes provide detailed protocols for preclinical and clinical study designs aimed at evaluating the distribution of afabicin in bone and soft tissues.
Mechanism of Action of Afabicin
Afabicin's active form, afabicin desphosphono, specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2][3] This enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis II (FASII) pathway, which is distinct from the mammalian fatty acid synthesis I (FASI) pathway.[2] This selectivity allows for targeted action against staphylococci with minimal impact on the host and gut microbiota.[1][3]
Caption: Mechanism of action of Afabicin.
Quantitative Data Summary
A clinical study in patients undergoing elective hip replacement surgery provides key data on the penetration of afabicin desphosphono into various tissues.[6][7][8][9] The following tables summarize the mean area under the curve (AUC) ratios of afabicin desphosphono in different tissues relative to total plasma concentrations.
Table 1: Afabicin Desphosphono Penetration into Bone and Soft Tissues
| Tissue | Mean AUC Tissue / AUC Plasma Ratio |
| Cortical Bone | 0.21 |
| Cancellous Bone | 0.40 |
| Bone Marrow | 0.35 |
| Soft Tissue | 0.34 |
| Synovial Fluid | 0.61 |
Table 2: Unbound Afabicin Desphosphono Concentration in Synovial Fluid
| Parameter | Value |
| Mean Unbound AUC Ratio (Synovial Fluid / Plasma) | 2.88 |
Experimental Protocols
Protocol 1: In Vivo Animal Model of Staphylococcal Osteomyelitis
This protocol describes a murine model of Staphylococcus aureus osteomyelitis to evaluate the efficacy and tissue penetration of afabicin.[10][11][12][13]
Objective: To determine the concentration of afabicin in infected bone and surrounding soft tissue and assess its efficacy in reducing bacterial load.
Materials:
-
6-8 week old female C57BL/6 mice[12]
-
Staphylococcus aureus strain (e.g., ATCC 12600 or a clinical isolate)[12]
-
Afabicin (intravenous or oral formulation)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for tibial drilling
-
Sterile saline
-
Tissue homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][14][15]
Procedure:
-
Induction of Osteomyelitis:
-
Afabicin Administration:
-
24 hours post-infection, begin treatment with afabicin at various doses (e.g., low, medium, and high dose groups) administered intravenously or orally every 12 hours.[16]
-
A vehicle control group will receive the formulation vehicle.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, and 7 days post-treatment), euthanize a subset of mice from each group.
-
Collect blood samples via cardiac puncture.[17]
-
Aseptically dissect the infected tibia and surrounding muscle tissue.
-
-
Tissue Processing and Analysis:
-
Separate cortical and cancellous bone from the tibia.
-
Weigh all tissue samples (bone and muscle).
-
Homogenize the tissue samples.[18]
-
Extract afabicin from the homogenized tissues and plasma using an appropriate solvent.
-
Quantify the concentration of afabicin desphosphono using a validated LC-MS/MS method.[6][15]
-
-
Bacterial Load Quantification:
-
Homogenize a portion of the infected bone.
-
Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of bone.[10]
-
Caption: Workflow for the in vivo osteomyelitis model.
Protocol 2: In Vitro Bone Penetration Model
This protocol utilizes an in vitro model to assess the penetration of afabicin into bone in a controlled environment, which can be useful for initial screening.[19][20][21][22][23][24]
Objective: To measure the concentration of afabicin that penetrates into bone blocks over time.
Materials:
-
Bovine cortical bone blocks
-
Staphylococcus aureus strain
-
Afabicin
-
Brain Heart Infusion (BHI) broth
-
Sterile multi-well plates
-
Incubator
-
Tissue homogenizer
-
LC-MS/MS system
Procedure:
-
Model Setup:
-
Prepare sterile bovine cortical bone blocks of a standardized size.
-
Establish a mature S. aureus biofilm on the bone blocks by incubating them in a bacterial culture for 72 hours.[19]
-
-
Afabicin Exposure:
-
Place the biofilm-coated bone blocks into a multi-well plate containing BHI broth with varying concentrations of afabicin.
-
Include a control well with no afabicin.
-
-
Sample Collection and Analysis:
Protocol 3: Microdialysis for Measuring Unbound Afabicin in Soft Tissue
Microdialysis is a minimally invasive technique to measure unbound drug concentrations in the interstitial fluid of tissues in real-time.[25][26][27][28][29][30]
Objective: To determine the pharmacokinetic profile of unbound afabicin in the interstitial fluid of soft tissue.
Materials:
-
Microdialysis probes and pump
-
Animal model (e.g., rat or rabbit)
-
Afabicin
-
Anesthesia
-
LC-MS/MS system
Procedure:
-
Probe Implantation:
-
Anesthetize the animal.
-
Surgically implant a microdialysis probe into the soft tissue of interest (e.g., muscle).
-
-
Afabicin Administration:
-
Administer a single dose of afabicin intravenously or orally.
-
-
Microdialysate Collection:
-
Continuously perfuse the probe with a sterile physiological solution at a low flow rate (e.g., 1-2 µL/min).[27]
-
Collect the dialysate at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 8-12 hours).
-
-
Analysis:
-
Analyze the dialysate samples to determine the concentration of unbound afabicin desphosphono using LC-MS/MS.
-
Simultaneously collect blood samples to determine plasma concentrations.
-
-
Data Interpretation:
-
Compare the concentration-time profiles of unbound afabicin in the tissue interstitial fluid and plasma to assess tissue penetration.
-
Caption: Microdialysis experimental workflow.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. contagionlive.com [contagionlive.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Afabicin - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Bone and Joint Tissue Penetration of the Staphylococcus-Selective Antibiotic Afabicin in Patients Undergoing Elective Hip Replacement Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. ecmjournal.org [ecmjournal.org]
- 11. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JBJI - Murine models of orthopedic infection featuring Staphylococcus aureus biofilm [jbji.copernicus.org]
- 13. A novel mouse model of Staphylococcus aureus chronic osteomyelitis that closely mimics the human infection: an integrated view of disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of drug absorption in antibiotic soaked bone grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The in vitro models driving drug development [rouken.bio]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development [jscimedcentral.com]
- 26. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microdialysis - Wikipedia [en.wikipedia.org]
- 28. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Human microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting Afabicin disodium instability in cell culture media
Disclaimer: Publicly available information on "Afabicin disodium" is limited. Afabicin (also known as Debio 1450) is an experimental antibiotic that inhibits the FabI enzyme in staphylococci, crucial for fatty acid synthesis.[1][2][3][4][5] It is a prodrug that is converted to its active form, afabicin desphosphono (Debio 1452), in the body.[2][3][4] This guide provides troubleshooting strategies based on general principles of small molecule and antibiotic stability in cell culture, supplemented with specific details about Afabicin where possible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when using this compound in cell culture experiments, focusing on its potential instability.
Q1: I'm observing a loss of this compound activity in my cell culture experiments over time. What could be the cause?
Several factors can contribute to the degradation of a small molecule like this compound in cell culture media:
-
pH and Temperature: Many antibiotics exhibit instability at 37°C and in the pH range of typical culture media (pH 7.2-7.4).[6] For instance, penicillin has a short half-life at 37°C and loses activity at both acidic and alkaline pH.[6] The stability of this compound under these specific conditions is not publicly documented, but it's a critical factor to consider.
-
Media Components: Certain components in cell culture media, such as serum, can decrease the activity of some antibiotics.[6] Additionally, components like cysteine and ferric ammonium citrate have been shown to impact the stability of other drug products in solution.[7]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[8] It is a good practice to protect drug solutions from light unless the compound is known to be stable.
-
Hydrolysis: Aqueous solutions of drugs, especially those with susceptible chemical structures like β-lactam rings, can be prone to hydrolysis, a process accelerated by increased temperatures.[9]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a powdered stock if possible.
-
Optimize Storage: Store stock solutions in appropriate solvents at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.
-
Conduct a Stability Study: Perform a simple stability study by incubating this compound in your specific cell culture medium at 37°C and testing its activity at different time points (e.g., 0, 8, 24, 48 hours).
-
Consider Serum-Free Media: If you suspect serum is affecting the compound's stability, test its efficacy in serum-free or reduced-serum conditions, if compatible with your cell line.
Q2: My stock solution of this compound appears cloudy or has precipitated. What should I do?
Precipitation of a drug in the stock solution or upon dilution into culture media can significantly impact its effective concentration and lead to inconsistent results.
-
Poor Solubility: The solubility of a compound is a key physicochemical property that influences its bioavailability and stability in solution.[10][11] Afabicin is a phosphate prodrug, a modification often used to enhance solubility.[3]
-
Solvent Choice: The choice of solvent for the stock solution is critical. While DMSO is common, the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH of the Solution: The pH of the solvent and the final culture medium can affect the solubility of a compound.
-
Temperature: Temperature changes during storage or handling can cause a previously dissolved compound to precipitate.
Troubleshooting Steps:
-
Verify Solubility: Check the manufacturer's data sheet or relevant literature for the recommended solvent and maximum solubility of this compound.
-
Gentle Warming: If precipitation is observed, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound.
-
Prepare a New Stock Solution: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.
-
Filter Sterilization: After dissolving, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
Q3: I am seeing unexpected effects on my cells, such as altered morphology or reduced proliferation, even at low concentrations of this compound. Is this due to the drug or something else?
While Afabicin is designed to be specific for bacteria, off-target effects on mammalian cells can occur, especially at high concentrations. However, other factors could be at play.
-
Cytotoxicity of Antibiotics: Some antibiotics can have cytotoxic or cytostatic effects on mammalian cells, altering their biological features at both cellular and molecular levels.[6][12]
-
Impurities or Degradation Products: The observed effects could be due to impurities in the drug stock or toxic byproducts formed during degradation.[8]
-
Solvent Toxicity: As mentioned, the solvent used to dissolve the drug (e.g., DMSO) can be toxic to cells at higher concentrations.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to identify the appropriate concentration range for your experiments.
-
Include a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to distinguish the effects of the drug from those of the solvent.
-
Test a Fresh Batch: If you suspect the quality of your current drug stock, try a new batch from the supplier.
-
Monitor Cell Health: Regularly assess cell morphology and viability using methods like trypan blue exclusion or a cell viability assay (e.g., MTT, CellTiter-Glo).
Data Presentation
Table 1: Hypothetical Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Concentration (µg/mL) | % Remaining (HPLC) |
| 0 | 10 | 100% |
| 8 | 10 | 85% |
| 24 | 10 | 60% |
| 48 | 10 | 35% |
Table 2: Hypothetical Solubility of this compound
| Solvent | Solubility at 25°C |
| Water | > 50 mg/mL |
| DMSO | > 100 mg/mL |
| PBS (pH 7.4) | > 25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Dissolution: Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store at -20°C or -80°C for long-term use.
Protocol 2: In Vitro Stability Assessment in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the desired final concentration.
-
Incubation: Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot of the solution.
-
Analysis: Analyze the concentration of the active compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the percentage of the remaining compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. Afabicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. gulhanemedj.org [gulhanemedj.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Afabicin Disodium Dosage for In Vivo Animal Studies
Welcome to the technical support center for Afabicin disodium. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo animal studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Afabicin (Debio 1450) is a novel, first-in-class antibiotic specifically designed to target staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is converted in vivo to its active moiety, afabicin desphosphono (Debio 1452).[3][4][5] Afabicin desphosphono inhibits the bacterial enzyme FabI, which is essential for fatty acid biosynthesis, thereby disrupting a critical pathway for bacterial survival.[2][6] This targeted mechanism of action allows for potent activity against staphylococci while preserving the gut microbiota.[2][5]
Q2: What are the typical dosage ranges for this compound in preclinical animal models?
A2: In murine thigh infection models, a wide range of this compound doses have been investigated to determine efficacy. Dosing can range from as low as 0.011 mg/kg to as high as 190 mg/kg, administered every 6 hours (q6h).[3][4] Single doses of 129 mg/kg have also been studied.[1][3] The optimal dosage will depend on the specific animal model, the virulence of the S. aureus strain, and the desired therapeutic endpoint (e.g., bacterial stasis or a specific log reduction in colony-forming units).
Q3: Which animal models are most commonly used to evaluate the in vivo efficacy of this compound?
A3: The neutropenic murine thigh infection model is a well-established and commonly used model for evaluating the in vivo efficacy of Afabicin against Staphylococcus aureus.[1][7] This model allows for the assessment of antibiotic efficacy in an immunocompromised host, providing a conservative estimate of the drug's activity. Immunocompetent murine thigh infection models have also been utilized.[6]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?
A4: The free-drug plasma area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD index most correlated with the efficacy of afabicin desphosphono.[6][7] PK/PD modeling is crucial for translating in vitro susceptibility data into in vivo efficacy and for selecting appropriate doses for further development.[3][4]
Troubleshooting Guide
Issue: Higher than expected variability in bacterial counts between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Inoculum Preparation or Administration.
-
Solution: Ensure that the bacterial inoculum is homogenous and that the volume and site of injection are consistent for all animals. Perform serial dilutions and plate counts of the inoculum for each experiment to verify the starting bacterial load.
-
-
Possible Cause 2: Variability in Animal Health Status.
-
Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Monitor animals for any signs of illness or distress that are not related to the induced infection.
-
-
Possible Cause 3: Inaccurate Drug Formulation or Administration.
-
Solution: Double-check all calculations for drug dilutions. Ensure the drug solution is properly solubilized and administered consistently (e.g., correct volume, route, and timing). For intraperitoneal (IP) injections, be cautious to avoid injection into the cecum or bladder.
-
Issue: Lack of dose-dependent efficacy.
-
Possible Cause 1: The tested dose range is not appropriate.
-
Solution: The selected dose range may be too high (all doses are maximally effective) or too low (no doses are effective). Based on the available literature, doses ranging from 0.011 to 190 mg/kg have been explored.[3][4] Consider performing a pilot dose-ranging study with a wider spread of doses to identify the therapeutic window.
-
-
Possible Cause 2: Issues with the test organism.
-
Solution: Confirm the MIC of the S. aureus strain being used against afabicin desphosphono. The susceptibility of the strain is a critical determinant of in vivo efficacy.
-
-
Possible Cause 3: Suboptimal dosing frequency.
Issue: Unexpected animal toxicity or adverse effects.
-
Possible Cause 1: High dose levels.
-
Solution: Dose-related toxicities have been observed at very high doses (e.g., 323 mg/kg) in mice.[7] If signs of toxicity are observed, consider reducing the dose or using a different formulation.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Ensure that the vehicle used to dissolve this compound is well-tolerated by the animal species at the administered volume. Conduct a vehicle-only control group to assess any potential vehicle-related effects. For example, when using DMSO, the concentration should generally be kept below 10% for normal mice.[1]
-
Data Presentation
Table 1: Summary of this compound Dosage Regimens in Murine Thigh Infection Models
| Parameter | Details | Reference |
| Animal Model | Neutropenic and immunocompetent mice | [1][6][7] |
| Strains | Various S. aureus strains, including MRSA | [1] |
| Dosage Range | 0.011 - 190 mg/kg | [3][4] |
| Dosing Frequency | Every 6 hours (q6h) | [3][4] |
| Routes of Administration | Intravenous (IV) or Intraperitoneal (IP) | [1][3] |
| Single Dose Studied | 129 mg/kg | [1][3] |
Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Afabicin Desphosphono
| Efficacy Endpoint | fAUC/MIC Target (Neutropenic Model) | fAUC/MIC Target (Immunocompetent Model) | Reference |
| Net Bacterial Stasis | 73.4 - 93 | 2.2 | [6][7] |
| 1-log10 CFU Reduction | 148 - 163 | 3.4 | [6][7] |
| 2-log10 CFU Reduction | 661 | 8.4 | [6][7] |
Experimental Protocols
Protocol: Neutropenic Murine Thigh Infection Model
This protocol is a generalized summary based on methodologies cited in the literature.[1][7] Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
Use female ICR or Swiss Webster mice.
-
Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7]
-
-
Inoculum Preparation:
-
Grow the desired S. aureus strain to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Wash the bacterial cells and resuspend them in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., ~10^7 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Drug Administration:
-
Initiate this compound treatment 2 hours post-infection.
-
Administer the drug via the desired route (IV or IP) at the predetermined doses and frequency. Include a vehicle control group.
-
-
Efficacy Assessment:
-
At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the thighs.
-
Visualizations
Caption: Experimental workflow for a neutropenic murine thigh infection model.
Caption: Mechanism of action and PK/PD relationship of this compound.
References
- 1. Afabicin | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]
- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 3. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. debiopharm.com [debiopharm.com]
- 7. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
Overcoming the effects of exogenous fatty acids on Afabicin's in vitro activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the effects of exogenous fatty acids on Afabicin's in vitro activity.
Frequently Asked Questions (FAQs)
Q1: What is Afabicin and what is its mechanism of action?
A1: Afabicin (Debio 1450) is an investigational antibiotic that is a prodrug of afabicin desphosphono (Debio 1452).[1][2][3] Its primary target is the staphylococcal enoyl-acyl carrier protein reductase (FabI) enzyme.[1][4] FabI is a critical component of the bacterial fatty acid synthesis II (FASII) pathway, responsible for the elongation of fatty acid chains.[4][5] By inhibiting FabI, Afabicin disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.[4][5]
Q2: Why are exogenous fatty acids a concern for Afabicin's in vitro activity?
A2: Staphylococcus aureus possesses the ability to uptake and utilize fatty acids from its environment.[6] This can be a significant issue for antibiotics like Afabicin that target the fatty acid synthesis pathway. If exogenous fatty acids are present in the in vitro culture medium, S. aureus can potentially bypass the inhibitory effect of Afabicin by incorporating these external fatty acids into its cell membrane.[7] This can lead to erroneously high Minimum Inhibitory Concentration (MIC) values and an underestimation of Afabicin's true potency. In some cases, environments rich in fatty acids may even favor the emergence of resistant S. aureus variants.[2]
Q3: How does Staphylococcus aureus take up and utilize exogenous fatty acids?
A3: Staphylococcus aureus utilizes a dedicated pathway to scavenge and activate external fatty acids. The key components of this pathway are the fatty acid kinase A (FakA) and fatty acid binding proteins (FakB). FakB proteins bind to exogenous fatty acids and present them to FakA, which then phosphorylates the fatty acid. This activated acyl-phosphate can then be used for phospholipid synthesis, allowing the bacterium to build its cell membrane using fatty acids from the surrounding environment.
Q4: What are the best practices for in vitro susceptibility testing of Afabicin to minimize fatty acid interference?
A4: To obtain the most accurate assessment of Afabicin's in vitro activity, it is crucial to minimize the presence of free fatty acids in the test medium. The recommended approach is to use a basal medium, such as Mueller-Hinton Broth (MHB), supplemented with delipidated serum. Standard serum contains lipids that can interfere with the assay. Delipidation removes these interfering fatty acids while retaining other essential nutrients that support bacterial growth. Adherence to established antimicrobial susceptibility testing guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is also recommended.
Troubleshooting Guide
Issue: Higher than expected or inconsistent MIC values for Afabicin.
Possible Cause 1: Presence of exogenous fatty acids in the culture medium.
-
Troubleshooting Steps:
-
Review your media preparation: Standard laboratory media can contain varying levels of free fatty acids. If you are using a standard medium supplemented with serum, the serum is a likely source of interfering fatty acids.
-
Switch to a delipidated serum supplement: Prepare or purchase delipidated serum and use it as a supplement in your Mueller-Hinton Broth. This will significantly reduce the concentration of exogenous fatty acids.
-
Run a control experiment: Test the MIC of Afabicin in parallel using your standard medium and the medium supplemented with delipidated serum to quantify the impact of fatty acids.
-
Possible Cause 2: Inoculum preparation and density.
-
Troubleshooting Steps:
-
Verify your inoculum preparation method: Ensure you are preparing your bacterial inoculum from a fresh, pure culture and that the final inoculum density in the MIC assay is standardized, typically to 5 x 10^5 CFU/mL.
-
Check for clumping: Ensure the bacterial suspension is homogenous and free of clumps, as this can lead to inaccurate and non-reproducible results.
-
Possible Cause 3: Issues with the Afabicin stock solution.
-
Troubleshooting Steps:
-
Check the storage and handling of your Afabicin stock: Ensure it has been stored under the recommended conditions and has not undergone multiple freeze-thaw cycles.
-
Prepare a fresh stock solution: If in doubt, prepare a fresh stock solution of Afabicin from a reliable source.
-
Data Presentation
| Medium Composition | Expected Afabicin MIC Range (µg/mL) against S. aureus | Rationale |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Low (e.g., ≤0.015 - 0.5) | Standard testing medium with minimal fatty acid content, providing a baseline measurement of Afabicin's activity. |
| CAMHB + 10% Fetal Bovine Serum (FBS) | Elevated | Standard FBS contains a significant amount of free fatty acids and lipids, which S. aureus can utilize to bypass the inhibitory effects of Afabicin, leading to a higher apparent MIC. |
| CAMHB + 10% Delipidated Fetal Bovine Serum (dFBS) | Low (similar to CAMHB alone) | The delipidation process removes the interfering fatty acids from the serum, allowing for a more accurate determination of Afabicin's intrinsic activity while still providing essential growth factors for the bacteria. The expected MIC in this medium should be closer to the true inhibitory concentration. |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Afabicin using Broth Microdilution with Delipidated Serum
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications to account for the potential interference of fatty acids.
Materials:
-
Afabicin (as the active moiety, afabicin desphosphono)
-
Staphylococcus aureus clinical isolate or reference strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Delipidated Fetal Bovine Serum (dFBS) - prepared in-house or commercially sourced
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
Day 1: Preparation of Inoculum and Drug Dilutions
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB supplemented with 10% dFBS to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Afabicin Stock Solution and Dilutions:
-
Prepare a stock solution of afabicin desphosphono in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the Afabicin stock solution in CAMHB with 10% dFBS in a 96-well plate to achieve the desired final concentration range for testing (e.g., 0.001 to 1 µg/mL).
-
Day 2: Inoculation and Incubation
-
Inoculation of Microtiter Plate:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Afabicin.
-
Include a positive control well (inoculum without Afabicin) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Day 3: Reading and Interpreting Results
-
Reading the MIC:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Afabicin that completely inhibits visible growth.
-
Protocol: Preparation of Delipidated Fetal Bovine Serum (dFBS)
This protocol is a simplified method for delipidating serum for use in antimicrobial susceptibility testing.
Materials:
-
Fetal Bovine Serum (FBS)
-
Diisopropyl ether
-
n-Butanol
-
Stir plate and stir bar
-
Separatory funnel
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Solvent Extraction:
-
In a chemical fume hood, mix FBS with a 2:1 (v/v) ratio of diisopropyl ether to n-butanol.
-
Stir vigorously for 4 hours at room temperature.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the lower aqueous phase (the delipidated serum).
-
-
Dialysis:
-
Transfer the delipidated serum to dialysis tubing.
-
Dialyze against sterile PBS at 4°C with multiple changes of PBS over 48 hours to remove residual solvents.
-
-
Sterilization and Storage:
-
Sterile-filter the dialyzed serum through a 0.22 µm filter.
-
Store the delipidated FBS in sterile aliquots at -20°C.
-
Visualizations
Caption: Fatty acid uptake and Afabicin's mechanism of action.
Caption: Workflow for Afabicin MIC testing with delipidated serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid addition prevents Staphylococcus aureus biofilm formation on PMMA bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth of Staphylococcus aureus in the presence of oleic acid shifts the glycolipid fatty acid profile and increases resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Addressing common adverse events of Afabicin in preclinical models
This guide is intended for researchers, scientists, and drug development professionals working with Afabicin in preclinical models. It provides troubleshooting advice and frequently asked questions (FAQs) regarding common adverse events observed during these studies.
Frequently Asked Questions (FAQs)
Q1: What is Afabicin and what is its mechanism of action?
A1: Afabicin (also known as Debio 1450) is a first-in-class, narrow-spectrum antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a prodrug that is converted in vivo to its active form, afabicin desphosphono.[2] The active moiety inhibits FabI, an essential enzyme (enoyl-acyl carrier protein reductase) in the bacterial fatty acid synthesis pathway (FAS-II).[4][5] This pathway is distinct from the mammalian fatty acid synthesis pathway, providing a selective target for antibacterial action.[1]
Q2: What are the most common adverse events reported in clinical trials of Afabicin?
A2: In phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI), the most commonly reported treatment-emergent adverse events for Afabicin were generally mild and included headache, nausea, vomiting, and diarrhea.[1][5][6] Notably, the incidence of diarrhea was lower in patients receiving Afabicin compared to those treated with vancomycin/linezolid.[1]
Q3: What potential adverse events should we monitor for in our preclinical animal models?
A3: While specific preclinical toxicology data for Afabicin is not extensively published, for novel antibiotics, it is crucial to monitor for signs of nephrotoxicity (kidney injury) and hepatotoxicity (liver injury). These are common off-target effects observed during preclinical drug development.[7][8] Routine monitoring should include blood biochemistry to assess kidney and liver function, as well as histopathological examination of these organs at the end of the study.
Troubleshooting Guide: Nephrotoxicity
Issue: Elevated Serum Creatinine and/or BUN in Rodent Models
You have observed a statistically significant, dose-dependent increase in serum creatinine and/or Blood Urea Nitrogen (BUN) in rats or mice treated with Afabicin for 7 or more days.
Potential Causes and Troubleshooting Steps:
-
Direct Renal Tubular Injury: Antibiotics can sometimes accumulate in the proximal tubules of the kidneys, leading to cellular damage.[7][9]
-
Action: Perform histopathological analysis of the kidneys. Look for signs of acute tubular necrosis (ATN), such as epithelial cell swelling, loss of brush border, and cellular debris in the tubular lumen.
-
Action: Measure urinary biomarkers of kidney injury, which may provide earlier and more sensitive detection of damage than serum creatinine.[7] Key biomarkers to consider are Kidney Injury Molecule-1 (KIM-1) and Cystatin C.[7]
-
-
Dehydration: Reduced water intake or increased water loss in treated animals can lead to pre-renal azotemia, elevating creatinine and BUN levels without direct kidney damage.
-
Action: Monitor water consumption and urine output for all animal groups. Ensure ad libitum access to water. Check for clinical signs of dehydration (e.g., lethargy, ruffled fur).
-
Action: Assess urine specific gravity. An increase may suggest dehydration.
-
Data Summary: Example Rodent Nephrotoxicity Study
| Parameter | Vehicle Control | Afabicin (Low Dose) | Afabicin (High Dose) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.4** |
| BUN (mg/dL) | 20 ± 5 | 35 ± 8 | 60 ± 12 |
| Urinary KIM-1 (ng/mL) | 2 ± 0.5 | 10 ± 3 | 25 ± 7** |
| Histopathology Score * | 0 | 1 (Minimal) | 3 (Mild) |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SD. **Scoring: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked tubular injury.
Experimental Protocol: Assessment of Renal Biomarkers
-
Animal Dosing: Administer Afabicin or vehicle to experimental animals (e.g., Sprague-Dawley rats) daily for the planned study duration (e.g., 14 days) via the intended clinical route (e.g., oral gavage or intravenous).
-
Sample Collection:
-
Serum: Collect blood at baseline and at study termination. Allow blood to clot, then centrifuge to separate serum. Store at -80°C.
-
Urine: Place animals in metabolic cages for 24-hour urine collection at baseline and prior to termination. Centrifuge urine to remove particulates and store supernatant at -80°C.
-
-
Biochemical Analysis:
-
Use a validated automated clinical chemistry analyzer to measure serum creatinine and BUN.
-
Use commercially available ELISA kits specific for the animal species (e.g., rat KIM-1 ELISA kit) to quantify urinary biomarker concentrations according to the manufacturer's instructions.
-
-
Data Analysis: Normalize urinary biomarker concentrations to urinary creatinine to account for variations in urine volume. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
Workflow for Investigating Elevated Renal Biomarkers
Caption: Troubleshooting workflow for elevated renal biomarkers.
Troubleshooting Guide: Hepatotoxicity
Issue: Elevated Liver Enzymes in Rodent Models
You have noted a dose-dependent elevation in serum alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in mice or rats following repeated dosing with Afabicin.
Potential Causes and Troubleshooting Steps:
-
Direct Hepatocellular Injury: The drug or its metabolites may cause direct damage to hepatocytes.
-
Action: Conduct histopathological examination of liver tissue. Look for evidence of hepatocellular necrosis, apoptosis, inflammation, or steatosis (fatty change).
-
Action: Measure additional markers of liver function, such as alkaline phosphatase (ALP) and total bilirubin, to further characterize the nature of the liver injury (hepatocellular vs. cholestatic).
-
-
Oxidative Stress: Many drug-induced liver injuries are mediated by the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses.[8]
-
Action: In a follow-up study, liver tissue can be collected to measure markers of oxidative stress, such as malondialdehyde (MDA) levels, and the status of endogenous antioxidants like reduced glutathione (GSH).
-
Data Summary: Example Rodent Hepatotoxicity Study
| Parameter | Vehicle Control | Afabicin (Low Dose) | Afabicin (High Dose) |
| Serum ALT (U/L) | 40 ± 8 | 95 ± 20 | 250 ± 50** |
| Serum AST (U/L) | 80 ± 15 | 180 ± 35 | 450 ± 70** |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.5 ± 0.1 |
| Histopathology Score | 0 | 1 (Minimal) | 2 (Mild) |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SD. **Scoring: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked hepatocellular necrosis.
Experimental Protocol: Assessment of Liver Injury
-
Animal Dosing: Administer Afabicin or vehicle to experimental animals (e.g., C57BL/6 mice) for the specified duration.
-
Sample Collection:
-
Serum: Collect blood at termination for the measurement of liver enzymes and bilirubin.
-
Liver Tissue: At necropsy, collect a portion of the liver and fix it in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen and store at -80°C for oxidative stress assays.
-
-
Biochemical Analysis: Use a validated automated clinical chemistry analyzer for serum ALT, AST, ALP, and total bilirubin.
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides in a blinded manner.
-
Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare biochemical data between groups. Correlate biochemical findings with histopathological observations.
Hypothetical Signaling Pathway for Hepatotoxicity
Caption: Hypothetical pathway of Afabicin-induced hepatotoxicity.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Afabicin - Wikipedia [en.wikipedia.org]
- 3. Debiopharm begins afabicin Phase II trial in staphylococcal infections [clinicaltrialsarena.com]
- 4. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rapid Diagnostic Assays for Afabicin-Susceptible Infections
This technical support center provides guidance for researchers, scientists, and drug development professionals on creating and troubleshooting rapid diagnostic assays for Afabicin-susceptible infections, primarily those caused by Staphylococcus aureus. Given that Afabicin is a narrow-spectrum antibiotic specifically targeting staphylococci, rapid and accurate identification of the causative agent is crucial for its effective use.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is a rapid diagnostic assay necessary for treatment with Afabicin?
A1: Afabicin is a first-in-class antistaphylococcal agent with a narrow spectrum of activity, specifically targeting Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[1][2][4][5][6] Unlike broad-spectrum antibiotics, it has minimal impact on other bacteria, such as those in the intestinal microbiota.[1][3] Therefore, its use is likely limited to confirmed staphylococcal infections. Rapid diagnostic tests are needed to ensure timely and targeted therapy, avoiding the empirical use of broad-spectrum antibiotics and helping to mitigate antibiotic resistance.[2]
Q2: What are the primary targets for a rapid diagnostic assay for S. aureus?
A2: Common targets include species-specific proteins and nucleic acid sequences. For immunoassays, Protein A, a cell wall component found in most S. aureus strains, is a frequent target. For molecular assays like PCR or LAMP, highly conserved and specific genes such as the nuc gene (encoding for thermostable nuclease) or the femA gene are often used.[7][8][9] To specifically identify MRSA, the mecA gene, which confers methicillin resistance, is the primary target.[7][10]
Q3: What are the most common platforms for developing a rapid S. aureus diagnostic assay?
A3: The most common platforms are Lateral Flow Immunoassays (LFIAs) and nucleic acid amplification tests like Polymerase Chain Reaction (PCR) and Loop-Mediated Isothermal Amplification (LAMP). LFIAs are simple, cost-effective, and provide results within minutes, making them suitable for point-of-care use.[11][12] PCR and LAMP assays offer higher sensitivity and specificity and can differentiate between MSSA and MRSA, but may require more complex equipment and sample preparation.[9][13][14]
Q4: How sensitive and specific do these assays need to be?
A4: High sensitivity and specificity are crucial to avoid false-negative and false-positive results. For S. aureus detection directly from blood cultures, many rapid tests aim for sensitivity and specificity values exceeding 95%.[15][16][17] For instance, some immunochromatographic tests have shown sensitivity of 97.6% and specificity of 100%.[16] Molecular assays like PCR for MRSA screening can also achieve sensitivity and specificity above 95%.[18]
Q5: What are common sample types for these assays?
A5: Sample types vary depending on the site of infection and include nasal swabs, blood cultures, wound swabs, and sputum.[19][20][21] The sample matrix can affect assay performance, so optimization for each sample type is necessary.[19] For instance, substances in milk or blood can inhibit PCR reactions, requiring specific sample preparation steps to ensure accuracy.[21][22]
Troubleshooting Guides
Lateral Flow Immunoassay (LFIA) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| False Positive Result | 1. Non-specific binding: The detector antibody binds to other components in the sample matrix.[23] 2. Cross-reactivity: The antibodies recognize similar epitopes on other bacteria. 3. Presence of heterophilic antibodies in the sample: These can bridge the capture and detector antibodies.[23][24] | 1. Optimize blocking agents: Add blocking agents (e.g., BSA, casein, or specific heterophilic blocking reagents) to the sample pad or conjugate diluent.[23] 2. Increase salt concentration or adjust pH: Modify the running buffer to reduce non-specific interactions.[24] 3. Select highly specific monoclonal antibodies: Screen antibody pairs extensively for cross-reactivity. Using F(ab)2 fragments can also help.[24] |
| False Negative Result | 1. Low analyte concentration: The amount of S. aureus antigen is below the limit of detection. 2. Hook effect: Very high analyte concentrations can saturate both capture and detector antibodies, preventing the formation of a "sandwich".[25] 3. Poor conjugate release: The detector antibody conjugate does not move efficiently from the conjugate pad. 4. Matrix effects: Inhibitory substances in the sample (e.g., high viscosity, extreme pH) interfere with antigen-antibody binding or sample flow.[19] | 1. Improve sample preparation: Incorporate a step to concentrate the bacteria or more efficiently lyse the cells to release antigens. 2. Dilute the sample: If a hook effect is suspected, re-test with a diluted sample.[25] 3. Optimize conjugate pad treatment: Adjust the concentration of sugars (e.g., sucrose, trehalose) in the conjugate dispensing buffer to ensure proper rehydration and release.[24] 4. Modify the sample pad: Pre-treat the sample pad to adjust pH, reduce viscosity, or remove interfering substances.[26] |
| No Control Line Appears | 1. Insufficient sample volume: Not enough liquid was added to mobilize the control line reagent. 2. Obstructed flow: The nitrocellulose membrane is damaged or blocked. 3. Degraded reagents: The control line antibody or the detector conjugate has lost activity due to improper storage. | 1. Ensure proper sample volume: Follow the protocol precisely for sample application. 2. Inspect test strips: Check for physical defects in the membrane or cassette before use.[23] 3. Verify reagent stability: Run quality control checks with known positive and negative samples. Store components as recommended.[19] |
| Inconsistent Results | 1. Variability in materials: Inconsistent quality of nitrocellulose membranes, pads, or antibodies.[26] 2. Inconsistent reagent dispensing: Uneven application of antibodies onto the membrane or conjugate onto the pad. 3. Environmental factors: Variations in temperature and humidity during the assay can affect flow rates and reaction kinetics. | 1. Source high-quality materials: Use reputable suppliers and perform incoming quality control on all raw materials.[19] 2. Automate manufacturing processes: Use precise dispensing equipment for striping and conjugation to ensure uniformity. 3. Standardize testing conditions: Perform assays in a controlled environment whenever possible. |
PCR/LAMP Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| False Negative Result | 1. PCR inhibitors in the sample: Components from clinical samples (e.g., heme from blood, proteins) can inhibit DNA polymerase.[22] 2. Inefficient DNA extraction: Poor lysis of S. aureus (which has a thick cell wall) or loss of DNA during purification.[27] 3. Primer/probe degradation or mismatch: Primers may not be binding effectively to the target sequence. | 1. Optimize DNA purification: Use extraction kits with inhibitor removal steps or methods like Chelex-100 purification.[22] Diluting the DNA template can also help. 2. Improve lysis step: Incorporate enzymes like lysostaphin or use mechanical disruption (e.g., bead beating) for efficient cell wall breakdown.[27] 3. Verify primer/probe integrity: Check primers and probes for degradation via gel electrophoresis. Confirm that primer sequences match the target gene in the relevant strains. |
| False Positive Result | 1. Contamination: Carryover of amplicons from previous reactions or cross-contamination between samples. 2. Non-specific amplification: Primers are annealing to and amplifying non-target DNA sequences. | 1. Implement strict laboratory practices: Use separate areas for pre- and post-PCR activities, aerosol-resistant pipette tips, and regularly decontaminate surfaces with UV light or bleach. 2. Optimize annealing temperature: Increase the annealing temperature during PCR to enhance primer binding specificity. Redesign primers if necessary.[7] |
| No Amplification (including positive control) | 1. Incorrect reaction setup: Omission of a critical reagent (e.g., polymerase, dNTPs, primers). 2. Inactive enzyme: DNA polymerase has been denatured due to improper storage or multiple freeze-thaw cycles. 3. Instrument malfunction: The thermocycler or isothermal device is not reaching the correct temperatures. | 1. Use a checklist: Carefully follow the protocol and use a checklist to ensure all components are added. 2. Use fresh reagents: Aliquot reagents into smaller volumes and use a fresh aliquot of polymerase. 3. Verify instrument performance: Calibrate and check the instrument's temperature accuracy. |
Data Presentation
Table 1: Performance of Various Rapid Diagnostic Methods for S. aureus
| Assay Type | Target | Sample Type | Sensitivity | Specificity | Reference |
| RAPIDEC staph | Biochemical | Blood Culture | 98% | 100% | [15][17] |
| Tube Coagulase Test | Coagulase | Blood Culture | 92% | 100% | [15][17] |
| BinaxNOW S. aureus | Protein A | Blood Culture | 97.6% | 100% | [16] |
| PNA FISH | rRNA | Blood Culture | 100% | 99.4% | [16] |
| LFIA (Human IgG-based) | Protein A | Spiked Blood Culture | 100% | 100% | [25] |
| LFIA (Human IgG-based) | Protein A | Clinical Blood Culture | 89.7% | 100% | [25] |
| LAMP (arcC gene) | DNA | Bacterial Culture | 100% | 100% | [13][14] |
| PCR (spa and arcC genes) | DNA | Bacterial Culture | 100% | 100% | [13][14] |
Table 2: Limit of Detection (LOD) for Molecular Assays
| Assay Type | Target Gene | LOD (per reaction) | Reference |
| LAMP | arcC | 100 CFU | [13][14] |
| PCR | spa and arcC | 1,000 CFU | [13][14] |
| LAMP | nuc | 760 CFU/mL | [8] |
| LAMP | femA | 10 CFU | [7] |
| LAMP | mecA | 100 CFU | [7] |
Experimental Protocols & Visualizations
Afabicin Mechanism of Action
Afabicin is a prodrug that is converted in vivo to its active form, which inhibits the FabI enzyme.[1][3][5] FabI is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for elongating fatty acid chains needed for the cell membrane.[2] By blocking this pathway, Afabicin prevents bacterial growth and survival.[1]
Caption: Afabicin's mechanism of action targeting the FabI enzyme.
Experimental Workflow: Lateral Flow Immunoassay (LFIA) Development
Developing an LFIA involves assembling several components onto a backing card. The sample flows via capillary action from the sample pad, rehydrating the detector antibody in the conjugate pad. If the target antigen (S. aureus protein) is present, it forms a complex with the detector antibody and is captured at the test line, producing a visual signal.[11][26]
Caption: Workflow diagram for a sandwich-format LFIA.
Protocol: Loop-Mediated Isothermal Amplification (LAMP) for S. aureus Detection
This protocol is a general guideline for detecting the S. aureus nuc gene. Optimization of primer concentrations and reaction time/temperature is recommended.[7][8][14]
1. Primer Design:
-
Design a set of 4 to 6 primers (F3, B3, FIP, BIP, and optional Loop-F/Loop-B) targeting 6 to 8 distinct regions of the nuc gene. Use primer design software like PrimerExplorer.[7]
2. Reaction Mixture Preparation (25 µL total volume):
-
2.5 µL 10x Isothermal Amplification Buffer
-
1.5 µL MgSO4 (100 mM)
-
3.5 µL dNTPs (10 mM each)
-
2.5 µL Primer Mix (containing FIP/BIP at 16 µM, F3/B3 at 2 µM, and Loop-F/Loop-B at 4 µM)
-
1.0 µL Bst DNA Polymerase (e.g., 8 U/µL)
-
1.0 µL Fluorescent Dye (e.g., SYBR Green I)
-
10.5 µL Nuclease-free water
-
2.0 µL DNA Template
3. Amplification:
-
Incubate the reaction mixture at a constant temperature (e.g., 63-65°C) for 30-60 minutes.[7]
-
Monitor fluorescence in real-time or visualize the endpoint.
4. Result Interpretation:
-
Visual: A color change (e.g., orange to green with SYBR Green I) or turbidity indicates a positive result.
-
Gel Electrophoresis: A characteristic ladder-like pattern of multiple bands confirms positive amplification.
References
- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 2. contagionlive.com [contagionlive.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afabicin - Wikipedia [en.wikipedia.org]
- 6. Portico [access.portico.org]
- 7. Development and application of loop-mediated isothermal amplification assays on rapid detection of various types of staphylococci strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]
- 10. PCR-based diagnostics for infectious diseases: uses, limitations, and future applications in acute-care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A guide to lateral flow immunoassay development | PDF [slideshare.net]
- 13. Loop-mediated isothermal amplification assay for the rapid detection of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Loop-Mediated Isothermal Amplification Assay for the Rapid Detection of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Four Methods for Rapid Identification of Staphylococcus aureus from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and Simple Approaches for Diagnosis of Staphylococcus Aureus in Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. geisingermedicallabs.com [geisingermedicallabs.com]
- 19. 10 Tips for Lateral Flow Assay Development | Rockland [rockland.com]
- 20. Optimal detection of Staphylococcus aureus from clinical specimens using a new chromogenic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dermatologytimes.com [dermatologytimes.com]
- 22. Optimization of the PCR for detection of Staphylococcus aureus nuc gene in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 24. How To Troubleshoot Lateral Flow Tests | Technology Networks [technologynetworks.com]
- 25. journals.asm.org [journals.asm.org]
- 26. A Protocol for the Optimization of Lateral Flow Immunoassay Strip Development | Biomedical Research and Therapy [bmrat.org]
- 27. Optimized DNA Extraction Protocol for Staphylococcus aureus Strains Utilizing Liquid Nitrogen - CONICET [bicyt.conicet.gov.ar]
Managing the narrow therapeutic window of Afabicin in experimental setups
FOR IMMEDIATE RELEASE
[City, State] – November 8, 2025 – To support the growing community of researchers, scientists, and drug development professionals working with the novel antibiotic Afabicin, a comprehensive technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when managing the narrow therapeutic window of Afabicin in experimental setups.
Afabicin is a first-in-class antibiotic that selectively targets Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the FabI enzyme, a critical component of the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3][4] Its narrow spectrum of activity is a significant advantage, as it minimizes the impact on the gut microbiota.[1][5] However, optimizing its efficacy while ensuring safety in experimental models requires a thorough understanding of its pharmacokinetic and pharmacodynamic properties.
This technical support center aims to provide researchers with the necessary tools and knowledge to design and execute successful experiments with Afabicin.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Afabicin?
Afabicin is a prodrug that is converted in vivo to its active form, afabicin desphosphono.[6][7][8] This active moiety specifically inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme in staphylococci.[1][3] FabI catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[3][4] By blocking this enzyme, Afabicin prevents the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial growth inhibition.
2. Why is Afabicin specific to Staphylococcus species?
The specificity of Afabicin is attributed to its target, the FabI enzyme. While the fatty acid synthesis pathway is essential for many bacteria, the specific isoform and essentiality of the enoyl-ACP reductase can differ between bacterial genera.[4] Afabicin desphosphono is a potent inhibitor of the staphylococcal FabI enzyme but has limited activity against the analogous enzymes in other bacteria, contributing to its narrow spectrum of activity.[7]
3. What is meant by the "narrow therapeutic window" of Afabicin?
The term "narrow therapeutic window" for Afabicin refers to the need for careful dose selection to achieve the desired therapeutic effect while minimizing potential adverse events. The primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with Afabicin's efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). Achieving a target fAUC/MIC ratio is crucial for bacterial stasis or reduction. While clinical trials have shown Afabicin to be well-tolerated, dose-dependent adverse events, such as headache and nausea, have been observed.[2] Therefore, experiments should be designed to maintain concentrations within a range that is effective but not associated with excessive toxicity in the chosen model system.
4. What are the known mechanisms of resistance to Afabicin?
Resistance to Afabicin is primarily associated with mutations in the fabI gene, which encodes the target enzyme. These mutations can alter the binding site of afabicin desphosphono, reducing its inhibitory activity.
5. Can Afabicin be used for empirical treatment?
Due to its narrow spectrum of activity, Afabicin is not ideal for empirical treatment where the causative pathogen is unknown.[4] It is most effective when the infection is confirmed to be caused by a susceptible Staphylococcus species.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results | Inoculum preparation inconsistency; Improper incubation conditions (time, temperature, atmosphere); Contamination of cultures; Degradation of Afabicin stock solution. | Ensure a standardized inoculum is prepared according to CLSI/EUCAST guidelines. Verify incubator settings. Use aseptic techniques to prevent contamination. Prepare fresh Afabicin stock solutions and store them appropriately (protected from light, at the recommended temperature). |
| Unexpected resistance in S. aureus isolates | Spontaneous mutations in the fabI gene; Presence of efflux pumps (though less common for this class); Incorrect identification of the bacterial isolate. | Sequence the fabI gene of the resistant isolate to check for mutations. Perform efflux pump inhibitor assays if suspected. Confirm the identity of the bacterial species using reliable methods (e.g., MALDI-TOF, 16S rRNA sequencing). |
| Poor correlation between in vitro activity and in vivo efficacy | Suboptimal dosing regimen in the animal model (not achieving the target fAUC/MIC); High protein binding of Afabicin in the animal species; Poor penetration of the drug to the site of infection; The chosen animal model may not be appropriate for the infection type. | Refine the dosing regimen based on pharmacokinetic studies in the specific animal model to achieve the target fAUC/MIC ratio of 73.4 for stasis and 148 for a 1-log10 CFU reduction. Account for species-specific protein binding when calculating free drug concentrations. Assess drug concentrations in the target tissue. Re-evaluate the suitability of the animal model for the research question. |
| Adverse events observed in animal models at therapeutic doses | Species-specific toxicity; Off-target effects at higher concentrations; Interaction with other administered substances. | Carefully monitor animals for any signs of distress. Consider dose de-escalation studies to determine the maximum tolerated dose in the specific animal model. Review all experimental components for potential interactions. |
Quantitative Data Summary
Table 1: In Vitro Activity of Afabicin Desphosphono against Staphylococcus aureus
| Parameter | Value | Reference |
| MIC₅₀ | 0.004 µg/mL | [Debiopharm, 2024] |
| MIC₉₀ | 0.016 µg/mL | [Debiopharm, 2024] |
| Ki for FabI | 12.8 ± 0.5 nM | [Saxena et al., 2021] |
Table 2: Clinical Trial Dosing Regimens for Afabicin (Phase 2, ABSSSI)
| Dosage Group | Intravenous (IV) Dose | Oral (PO) Dose | Frequency | Reference |
| Low Dose (LD) | 80 mg | 120 mg | Twice a day (BID) | [Wittke et al., 2020] |
| High Dose (HD) | 160 mg | 240 mg | Twice a day (BID) | [Wittke et al., 2020] |
Table 3: Common Adverse Events in Phase 2 ABSSSI Clinical Trial
| Adverse Event | Low Dose Afabicin (%) | High Dose Afabicin (%) | Vancomycin/Linezolid (%) | Reference |
| Headache | 9.1 | 16.8 | Not Reported | [Wittke et al., 2020] |
| Nausea | 6.4 | 8.4 | Not Reported | [Wittke et al., 2020] |
| Diarrhea | ~50% less than control | ~50% less than control | Not specified | [Wittke et al., 2020] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for Afabicin
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Afabicin desphosphono (active moiety)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Afabicin Stock Solution: Dissolve Afabicin desphosphono in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). Further dilute in CAMHB to create a working stock solution.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, pick several colonies of S. aureus and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Afabicin working stock in CAMHB to achieve the desired concentration range (e.g., 0.001 to 2 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Afabicin dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Afabicin that completely inhibits visible growth of the bacteria.
Protocol 2: Time-Kill Curve Assay for Afabicin
This assay helps to determine the bactericidal or bacteriostatic activity of Afabicin over time.
Materials:
-
Afabicin desphosphono
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Agar plates for colony counting
Procedure:
-
Prepare Inoculum: Grow an overnight culture of S. aureus in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to an initial density of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with different concentrations of Afabicin (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.
Visualizing the Mechanism and Workflow
To further aid researchers, the following diagrams illustrate the key pathways and processes related to Afabicin.
Caption: Afabicin's mechanism of action targeting the FabI enzyme.
Caption: A typical workflow for in vitro testing of Afabicin.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 4. contagionlive.com [contagionlive.com]
- 5. Afabicin - Debiopharm - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Portico [access.portico.org]
Validation & Comparative
A Head-to-Head Battle: Afabicin Disodium Shows Promise Against MRSA Where Vancomycin Faces Challenges
For Immediate Release
In the ongoing fight against antimicrobial resistance, a critical comparison of the novel antibiotic Afabicin disodium against the long-standing therapy, vancomycin, reveals significant potential for Afabicin in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. This guide provides a comprehensive analysis of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Afabicin, a first-in-class antibiotic, operates through a novel mechanism of action by inhibiting the FabI enzyme, which is crucial for fatty acid synthesis in Staphylococcus species.[1][2] This targeted approach contrasts with vancomycin, a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[3][4][5][6] This fundamental difference in their mechanisms may underlie the promising efficacy of Afabicin, particularly against MRSA strains that can exhibit reduced susceptibility to vancomycin.
In Vitro Efficacy: A Clear Advantage for Afabicin in Potency
In vitro studies consistently demonstrate the superior potency of this compound against MRSA compared to vancomycin. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, highlights this difference.
| Antibiotic | MRSA Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Afabicin desphosphono (active moiety) | Both MSSA and MRSA | 0.008 | ≤0.015 | [7][8] |
| Afabicin desphosphono | 872 S. aureus isolates (2017-2023) | 0.004 | 0.016 | [7] |
| Vancomycin | 553 MRSA isolates | 1.5 | 2.0 | [3] |
| Vancomycin | 47 MRSA isolates | - | 1.0 | [5] |
| Vancomycin | 100 MRSA isolates | - | - | [9] |
| Vancomycin | 41 MRSA isolates | - | - | [10] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against MRSA. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The significantly lower MIC values for Afabicin indicate that a much lower concentration of the drug is required to inhibit the growth of MRSA compared to vancomycin.
Time-kill assays, which measure the rate of bacterial killing over time, further support the enhanced activity of Afabicin. While specific log-reduction values vary between studies and strains, the available data suggests that Afabicin exhibits rapid bactericidal activity against MRSA.
| Antibiotic | MRSA Strain(s) | Concentration | Time (hours) | Log10 CFU/mL Reduction | Source |
| Afabicin desphosphono | 21 S. aureus strains | Various | 24 | Model-based prediction of bacterial count reduction | [6][11] |
| Vancomycin | 5 MRSA strains | 2 x MIC | 24 | Strain-dependent, some antagonism with linezolid | [12] |
| Vancomycin | HA-MRSA & CA-MRSA | 1x, 2x, 5x MIC | 24 | Concentration-dependent killing | [13] |
| Vancomycin | MRSA USA300 | Various | 6 | 1.5 - 2.0 | [14] |
| Vancomycin | MRSA USA300 | Various | 24 | 3.27 - 3.57 | [14] |
Table 2: Summary of Time-Kill Assay Data against MRSA.
In Vivo Efficacy: Promising Results in Animal Models
Animal infection models, particularly the neutropenic murine thigh infection model, provide crucial insights into the in vivo efficacy of antibiotics. Studies utilizing this model have demonstrated the potent activity of Afabicin against MRSA.
| Antibiotic | Animal Model | MRSA Strain(s) | Dosing Regimen | Outcome | Source |
| Afabicin | Neutropenic murine thigh | 9 S. aureus strains (6 MRSA) | 0.011 to 190 mg/kg every 6h | Dose-dependent reduction in bacterial counts | [6] |
| Vancomycin | Neutropenic murine thigh | S. aureus 29213 | - | Reduction in bacterial load | [4] |
| Vancomycin derivative (LYSC98) | Murine thigh infection | 2 MRSA strains | 1 to 16 mg/kg | Dose-dependent killing; Cmax/MIC correlated with efficacy | [15][16] |
| Vancomycin | Hematogenous pulmonary infection | VISA | 100 mg/kg/day | No effect on survival rate | [17] |
Table 3: Comparative In Vivo Efficacy in Animal Models against MRSA.
Clinical Data: Non-Inferiority to Standard of Care
A phase 2 clinical trial in patients with acute bacterial skin and skin structure infections (ABSSSI) demonstrated that Afabicin was non-inferior to a standard treatment regimen of vancomycin followed by linezolid.[7][8][15][18][19] The study included a significant proportion of patients with MRSA infections (50.4%).[7][15][18]
| Treatment Group | Early Clinical Response Rate (48-72h) |
| Low-Dose Afabicin | 94.6% |
| High-Dose Afabicin | 90.1% |
| Vancomycin/Linezolid | 91.1% |
Table 4: Clinical Efficacy in a Phase 2 Trial for ABSSSI.[7][18]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
MIC Determination (Broth Microdilution Method)
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][20][21]
Caption: Workflow for MIC determination using the broth microdilution method.
Time-Kill Assay
Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time.
Caption: Generalized workflow for a time-kill assay.
Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of new antibiotics.[4][22]
Caption: Key steps in the neutropenic murine thigh infection model.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Afabicin and vancomycin are central to their differing efficacy profiles.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Vancomycin.
Conclusion
The compiled data strongly suggests that this compound is a highly potent agent against MRSA, demonstrating superior in vitro activity and non-inferior clinical efficacy compared to vancomycin. Its novel mechanism of action provides a valuable alternative in the face of growing resistance to older antibiotic classes. For researchers and drug development professionals, Afabicin represents a promising new frontier in the battle against staphylococcal infections. Further research, including larger phase 3 clinical trials, will be crucial in fully defining its role in clinical practice.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period [frontiersin.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. debiopharm.com [debiopharm.com]
- 8. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Once-Daily Vancomycin against Methicillin-Resistant Staphylococcus aureus in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. DSpace [helda.helsinki.fi]
- 20. researchgate.net [researchgate.net]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Afabicin's Potential Against Daptomycin-Resistant Staphylococcus aureus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of daptomycin-resistant Staphylococcus aureus (DRSA) poses a significant challenge to clinicians, necessitating the development of novel antimicrobial agents. Afabicin (formerly Debio 1450), a first-in-class FabI inhibitor, has demonstrated potent activity against a broad range of S. aureus isolates, including methicillin-resistant S. aureus (MRSA). This guide provides a comparative analysis of afabicin's activity and explores its potential as a treatment option for infections caused by DRSA, based on available preclinical and clinical data.
Executive Summary
Afabicin is a prodrug that is converted to its active moiety, afabicin desphosphono (Debio 1452), which selectively inhibits the staphylococcal enzyme FabI, an essential component of the bacterial fatty acid synthesis pathway.[1][2] This unique mechanism of action confers activity against various resistant phenotypes of S. aureus and results in a narrow spectrum of activity, potentially minimizing disruption to the host microbiome.[2] While direct comparative studies of afabicin against DRSA are limited in publicly available literature, its potent in vitro activity against multidrug-resistant S. aureus suggests it may be a promising candidate for further investigation in this area. This guide summarizes the available data for afabicin and compares it with other antibiotics used to treat resistant S. aureus infections.
Data Presentation
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for afabicin desphosphono and comparator antibiotics against various S. aureus isolates. It is important to note the absence of specific data for afabicin against DRSA isolates in the available literature.
Table 1: In Vitro Activity of Afabicin Desphosphono against Staphylococcus aureus
| Organism | Afabicin Desphosphono MIC₅₀ (µg/mL) | Afabicin Desphosphono MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.008 | ≤0.015 |
| Methicillin-Resistant S. aureus (MRSA) | 0.008 | ≤0.015 |
Data sourced from a phase 2 clinical trial in acute bacterial skin and skin structure infections (ABSSSI).[1]
Table 2: In Vitro Activity of Comparator Antibiotics against Daptomycin-Nonsusceptible (DNS) MRSA
| Antibiotic | Isolate Group | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible |
| Ceftaroline | Daptomycin-Nonsusceptible S. aureus | - | 0.5 | 1 | 100% |
| Vancomycin | Daptomycin-Nonsusceptible MRSA | - | - | - | - |
| Linezolid | Daptomycin-Nonsusceptible S. aureus | - | - | - | - |
Table 3: General In Vitro Activity of Comparator Antibiotics against MRSA
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Daptomycin | 0.064 - 1.5 | - | - |
| Linezolid | 0.25 - 1.5 | - | - |
| Vancomycin | 1.5 - 3 | - | - |
Data sourced from a study in Central India.[4]
Experimental Protocols
The in vitro susceptibility data presented are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: A standard volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mandatory Visualization
Afabicin's Mechanism of Action: Inhibition of Fatty Acid Synthesis
Caption: Afabicin inhibits the FabI enzyme in the bacterial fatty acid synthesis pathway.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Logical Relationship of Daptomycin Resistance and Treatment Alternatives
Caption: Therapeutic challenge posed by DRSA and potential alternative treatments.
Conclusion
Afabicin represents a novel class of antibiotics with a targeted mechanism of action against Staphylococcus aureus. Its potent in vitro activity against a wide array of resistant S. aureus strains, including MRSA, is promising.[1] However, a critical gap in the current literature is the lack of specific data on afabicin's efficacy against daptomycin-resistant isolates. While comparator agents like ceftaroline have shown activity against DRSA, the unique mechanism of afabicin suggests it could be a valuable addition to the therapeutic armamentarium, pending further investigation.[3] Future studies should focus on directly evaluating the in vitro and in vivo activity of afabicin against well-characterized daptomycin-resistant S. aureus strains to fully elucidate its potential role in treating these challenging infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 3. Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Afabicin with Beta-Lactam Antibiotics Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. Overcoming MRSA infections often necessitates innovative therapeutic strategies, including the combination of antimicrobial agents to achieve synergistic effects. This guide provides a comparative framework for assessing the potential synergy between Afabicin, a first-in-class FabI inhibitor, and beta-lactam antibiotics against MRSA. While direct experimental data on this specific combination is not yet widely published, this document outlines the scientific rationale, detailed experimental protocols for evaluation, and examples of data presentation based on synergistic studies of other anti-MRSA combination therapies.
Introduction to Afabicin: A Novel Mechanism of Action
Afabicin (also known as Debio 1450) is a promising investigational antibiotic that represents a new class of antimicrobial agents.[1][2] It is a prodrug that is converted in the body to its active form, Debio 1452.[3] The primary target of Afabicin is the enzyme enoyl-acyl carrier protein reductase (FabI), which plays a crucial role in the bacterial fatty acid synthesis pathway (FASII).[2][4] By inhibiting FabI, Afabicin effectively disrupts the production of essential components of the bacterial cell membrane, leading to bacterial growth inhibition.[4] This unique mechanism of action makes it a valuable candidate for combating resistant strains like MRSA, as it is not susceptible to existing resistance mechanisms that affect other antibiotic classes.[2] Clinical trials have demonstrated the efficacy and safety of Afabicin in treating acute bacterial skin and skin structure infections (ABSSSI) caused by Staphylococcus aureus, including MRSA.[5]
The Rationale for Synergy: Targeting Multiple Pathways
The combination of Afabicin with a beta-lactam antibiotic is a theoretically compelling strategy for overcoming MRSA resistance. Beta-lactam antibiotics, such as oxacillin and cefazolin, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In MRSA, resistance to beta-lactams is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for most beta-lactams.
The proposed synergistic interaction between Afabicin and beta-lactams is based on a multi-pronged attack on the bacterial cell:
-
Weakening the Cell Envelope: By inhibiting fatty acid synthesis, Afabicin compromises the integrity of the bacterial cell membrane.
-
Enhancing Beta-Lactam Efficacy: A compromised cell membrane may increase the penetration of beta-lactam antibiotics into the bacterial cell, allowing them to reach their PBP targets more effectively.
-
Stress on Cell Wall Synthesis: The disruption of the cell membrane by Afabicin could place additional stress on the cell wall synthesis machinery, potentially making the bacteria more susceptible to the effects of beta-lactam antibiotics, even in the presence of PBP2a.
While specific data for Afabicin in combination with beta-lactams is not available in the public domain, numerous studies have demonstrated the success of combining antibiotics with different mechanisms of action to combat MRSA. For instance, the combination of two beta-lactams, amoxicillin and cefdinir, has shown synergistic bactericidal activity against MRSA.[6][7][8] Similarly, combinations of vancomycin with beta-lactams like cefazolin have demonstrated synergistic effects.[9][10]
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of Afabicin and beta-lactam antibiotics, standardized in vitro methods are employed. The following are detailed protocols for the checkerboard assay and the time-kill assay, which are fundamental to quantifying synergy.
Checkerboard Assay
The checkerboard assay is a common method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Afabicin and the chosen beta-lactam antibiotic (e.g., oxacillin, cefazolin) are prepared and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of Afabicin are added to the wells along the y-axis, and serial dilutions of the beta-lactam are added along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain to be tested is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Bacterial Culture Preparation: An overnight culture of the MRSA strain is diluted to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in fresh broth.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
Afabicin alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
-
Beta-lactam alone at a specific concentration
-
The combination of Afabicin and the beta-lactam at the same concentrations
-
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Data Presentation: A Comparative Overview
As direct quantitative data for the synergistic effects of Afabicin with beta-lactams against MRSA is not publicly available, the following table illustrates how such data is typically presented, using examples from studies on other antibiotic combinations against MRSA. This serves as a template for what researchers would expect to see from synergy studies involving Afabicin.
| Combination | MRSA Strain | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Synergy Interpretation | Reference |
| Amoxicillin + Cefdinir | USA300 | 1024 | 64 | 16 | 1 | <0.5 | Synergy | [6][7] |
| Cefazolin + Fosfomycin | ATCC 33592 | >128 | 0.5 | 2 | 0.125 | 0.26 | Synergy | [11] |
| Vancomycin + Cefazolin | VISA | 8 | >128 | 0.5 | 32 | - | Synergy (Time-Kill) | [10] |
| Oxacillin + Nisin | MRSE 22 | 8 | 128 | 1 | 32 | 0.375 | Synergy | [12] |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed synergistic mechanism of action and the experimental workflow for assessing synergy.
Caption: Proposed synergistic mechanism of Afabicin and beta-lactam antibiotics against MRSA.
Caption: Experimental workflow for assessing antibiotic synergy.
Conclusion
The unique mechanism of action of Afabicin, targeting the fatty acid synthesis pathway in Staphylococcus aureus, makes it a compelling candidate for combination therapy against MRSA. While direct experimental evidence for synergy with beta-lactam antibiotics is currently lacking in published literature, the scientific rationale for such a combination is strong. The detailed experimental protocols and data presentation frameworks provided in this guide offer a clear path for researchers to investigate this potential synergy. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of combining Afabicin with beta-lactams, a strategy that could provide a much-needed advancement in the fight against MRSA infections.
References
- 1. Afabicin - Wikipedia [en.wikipedia.org]
- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 3. Portico [access.portico.org]
- 4. contagionlive.com [contagionlive.com]
- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Pharmacodynamics of Vancomycin and Cefazolin Alone and in Combination against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergistic Effect of Cefazolin Plus Fosfomycin Against Staphylococcus aureus in vitro and in vivo in an Experimental Galleria mellonella Model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
In Vitro Performance of Afabicin and Other FabI Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health.[1] This has spurred the development of novel antibiotics with unique mechanisms of action. One such promising target is the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FASI) pathway.[2]
FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final, rate-limiting step in the bacterial FASII pathway.[2] Its inhibition disrupts the synthesis of essential fatty acids, leading to bacterial cell death. FabI inhibitors represent a novel class of antibiotics with the potential to address the challenge of bacterial resistance.
This guide provides an in vitro comparison of Afabicin, a first-in-class FabI inhibitor, with other notable FabI inhibitors. Afabicin is a prodrug that is converted in vivo to its active moiety, afabicin desphosphono (also known as Debio 1452).[3] It exhibits a narrow spectrum of activity, specifically targeting staphylococci, which could minimize the impact on the gut microbiota.[3]
Mechanism of Action: The FabI Signaling Pathway
The bacterial fatty acid synthesis II (FASII) pathway is a multi-enzyme process responsible for the elongation of fatty acid chains. The final and crucial step of this cycle is the reduction of trans-2-enoyl-ACP to acyl-ACP, a reaction catalyzed by the NADH-dependent enoyl-acyl carrier protein reductase, FabI. FabI inhibitors, such as afabicin desphosphono, bind to the FabI enzyme, blocking its catalytic activity. This leads to the depletion of acyl-ACP, a vital component for the synthesis of phospholipids and lipopolysaccharides, ultimately resulting in the cessation of bacterial growth and cell death.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro activity of afabicin desphosphono and other FabI inhibitors against various bacterial strains.
Table 1: In Vitro Activity of Afabicin desphosphono against Staphylococcal Isolates
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| S. aureus (all) | 0.004 | 0.008 - 0.03 | ≤0.12 | [2] |
| Methicillin-susceptible S. aureus (MSSA) | 0.004 | 0.008 | - | [2] |
| Methicillin-resistant S. aureus (MRSA) | 0.004 | 0.008 - 0.03 | - | [2] |
| Coagulase-negative staphylococci (CoNS) | 0.015 | 0.12 | ≤0.5 | [2] |
Table 2: Comparative In Vitro Activity of FabI Inhibitors against S. aureus
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Afabicin desphosphono (Debio 1452) | S. aureus | 0.004 | 0.008 - 0.03 | [2] |
| Fabimycin | S. aureus | - | - | [4] |
| Triclosan | S. aureus | 0.12 | 0.25 | [5] |
Note: Data for Fabimycin against S. aureus was not presented in a MIC50/MIC90 format in the referenced study, but it was stated to maintain high potency against S. aureus clinical isolates. Data for different compounds are from separate studies and may not be directly comparable.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Table 3: Time-Kill Kinetics of Afabicin desphosphono against S. aureus
Specific time-kill kinetic data for afabicin desphosphono and other FabI inhibitors were not available in a comparative format in the initial search results. However, studies have shown that afabicin desphosphono exhibits time-dependent killing against S. aureus.[6]
Experimental Protocol: Time-Kill Assay
A standardized inoculum of the test organism is added to broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Cytotoxicity Profile
Assessing the cytotoxicity of new antimicrobial agents against mammalian cells is crucial for evaluating their safety profile. The 50% cytotoxic concentration (IC50) is a common metric used to quantify the toxicity of a compound.
Table 4: Cytotoxicity of FabI Inhibitors against Mammalian Cell Lines
Specific and directly comparable IC50 values for afabicin desphosphono and other FabI inhibitors on mammalian cell lines such as HepG2 or HEK293 were not available in the initial search results. Generally, FabI inhibitors are expected to have low cytotoxicity against mammalian cells due to the differences between bacterial FASII and mammalian FASI pathways.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Conclusion
Afabicin, through its active form afabicin desphosphono, demonstrates potent and specific in vitro activity against a wide range of staphylococcal isolates, including MRSA. Its narrow spectrum of activity suggests a potential advantage in minimizing disruption to the normal human microbiota. While direct, comprehensive comparative in vitro data with other FabI inhibitors like triclosan is limited in the current literature, the available information indicates that afabicin is a highly promising candidate for the treatment of staphylococcal infections. Further head-to-head comparative studies are warranted to fully elucidate the relative in vitro performance of different FabI inhibitors. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative assessments.
References
- 1. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical factors affecting the rapid bactericidal efficacy of the phenolic antibacterial triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Triclosan Susceptibility in Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Afabicin: A Comparative Analysis of Its Bactericidal and Bacteriostatic Activity Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of Afabicin, a novel antibiotic targeting Staphylococcus aureus, with established alternatives. It includes supporting experimental data on its bactericidal versus bacteriostatic properties, detailed methodologies for key experiments, and visualizations of its mechanism of action and relevant experimental workflows.
Executive Summary
Afabicin is a first-in-class antibiotic that functions as a prodrug, converting in the body to its active form, Debio 1452.[1] This active moiety specifically inhibits the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid synthesis (FASII) pathway.[1][2] This targeted mechanism provides a narrow spectrum of activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This guide delves into the quantitative data distinguishing Afabicin's bactericidal and bacteriostatic effects and compares them with those of vancomycin, linezolid, and daptomycin, commonly used anti-staphylococcal agents.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of Afabicin (as its active form, Debio 1452) and comparator antibiotics against various Staphylococcus aureus strains.
| Antibiotic | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Debio 1452 | MSSA | 0.004[5] | 0.03[5] | 0.002 - 0.12[5] |
| MRSA | 0.004[5] | 0.008[5] | 0.002 - 0.015[5] | |
| All S. aureus | 0.004[5] | 0.008[5] | 0.002 - 0.12[5] | |
| Vancomycin | MRSA | 1[6] | 1[6] | 0.125 - 2[7] |
| MSSA & MRSA | - | - | 1 - 4[8] | |
| Linezolid | MSSA & MRSA | - | - | 1 - 4[8] |
| Daptomycin | S. aureus (Vancomycin MIC of 2 µg/mL) | - | 0.5[9] | - |
| S. aureus | - | - | 0.1 - 0.2 (in Ca-MHB)[10] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Minimum Bactericidal Concentration (MBC) and Bactericidal Activity
While comprehensive MBC data for Afabicin is still emerging in publicly available literature, time-kill kinetic studies provide strong evidence of its bactericidal activity. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL from the initial inoculum. In vitro time-kill experiments with the active form of Afabicin, Debio 1452, have demonstrated concentration-dependent killing of S. aureus.[11]
The table below presents available MBC data for comparator antibiotics against S. aureus.
| Antibiotic | Strain(s) | MBC (µg/mL) | MBC/MIC Ratio | Bactericidal Activity |
| Vancomycin | MRSA | 0.5 - 64[6] | ≥32 in tolerant strains[6] | Bactericidal, but tolerance is observed[6] |
| Linezolid | Staphylococci | - | - | Generally considered bacteriostatic[12][13] |
| Daptomycin | S. aureus (Vancomycin MIC of 2 µg/mL) | At or 1 dilution above MIC for 100% of isolates[9] | ≤2[9] | Potent bactericidal activity[9] |
Time-Kill Kinetics of Afabicin
Time-kill assays are the gold standard for determining the pharmacodynamic properties of an antibiotic, illustrating the rate and extent of bacterial killing over time. Studies on Debio 1452 have shown a rapid and concentration-dependent reduction in S. aureus viability.
Data from in vitro time-kill experiments involving 21 strains of S. aureus (including 12 MRSA strains) demonstrated that Afabicin desphosphono exhibits bactericidal activity.[11] At concentrations at and above the MIC, a significant reduction in bacterial counts was observed over a 24 to 48-hour period.[11]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
Afabicin's unique mechanism of action targets a crucial metabolic pathway in Staphylococcus aureus. The active form, Debio 1452, is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase.[1][2] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation, a process essential for the synthesis of bacterial cell membranes.[14] The specificity of Afabicin for staphylococcal FabI contributes to its narrow spectrum of activity, which can be advantageous in minimizing disruption to the patient's native microbiota.[15]
Caption: Afabicin's mechanism of action via inhibition of FabI in the bacterial fatty acid synthesis pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and common laboratory practices.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as described in CLSI document M07-A9.
References
- 1. contagionlive.com [contagionlive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
